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Foundational

The High-Potency A₂B Adenosine Receptor Antagonist PSB-1901: A Technical Guide to Affinity and Selectivity

This in-depth technical guide provides a comprehensive overview of the affinity and selectivity profile of PSB-1901, a highly potent and selective antagonist of the A₂B adenosine receptor (A₂BAR). This document is intend...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the affinity and selectivity profile of PSB-1901, a highly potent and selective antagonist of the A₂B adenosine receptor (A₂BAR). This document is intended for researchers, scientists, and drug development professionals engaged in the study of adenosine receptor pharmacology and its therapeutic applications, particularly in the fields of oncology and inflammation.

Introduction: The A₂B Adenosine Receptor as a Therapeutic Target

The A₂B adenosine receptor is a G-protein coupled receptor (GPCR) that is typically activated by high concentrations of adenosine, a signaling nucleoside present in the extracellular space. Under conditions of cellular stress, such as hypoxia and inflammation, extracellular adenosine levels can rise significantly, leading to the activation of the A₂B receptor. This activation triggers a cascade of downstream signaling events, primarily through the Gs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.

The upregulation of the A₂B receptor and its signaling pathway has been implicated in a variety of pathological processes, including cancer progression, angiogenesis, and inflammation.[1] Consequently, the development of potent and selective A₂B receptor antagonists has emerged as a promising therapeutic strategy. PSB-1901 has been identified as a lead compound in this class, exhibiting picomolar affinity and exceptional selectivity for the human A₂BAR.[2][3]

PSB-1901: A Profile of a Potent Antagonist

PSB-1901, with the chemical name 8-(4-((4-(4-Bromophenyl)piperazin-1-yl)sulfonyl)phenyl)-1-propylxanthine, is a xanthine derivative that has been extensively characterized for its potent and selective antagonism of the A₂B adenosine receptor.[1] Its high affinity and selectivity make it an invaluable tool for preclinical research into the physiological and pathophysiological roles of the A₂B receptor.

Chemical Structure:

Affinity and Selectivity Profile of PSB-1901

The defining characteristics of PSB-1901 are its picomolar affinity for the human A₂B adenosine receptor and its remarkable selectivity over the other adenosine receptor subtypes (A₁, A₂A, and A₃). This high selectivity is crucial for minimizing off-target effects and ensuring that the observed biological responses can be confidently attributed to the blockade of the A₂B receptor.

Quantitative Affinity Data

The binding affinity (Ki) of PSB-1901 has been determined through radioligand binding assays, while its functional antagonist potency (KB) has been assessed in functional assays measuring cAMP accumulation.[1]

Receptor SubtypeSpeciesAssay TypeParameterValue (nM)Selectivity vs. hA₂B
A₂B Human Binding Ki 0.0835 [1]-
A₂B Human Functional KB 0.0598 [1]-
A₂B Mouse Binding Ki 0.131 [4]-
A₁HumanBindingKi>1000>11,976-fold
A₂AHumanBindingKi>1000>11,976-fold
A₃HumanBindingKi>1000>11,976-fold

Data synthesized from publicly available information, with specific selectivity values pending access to primary literature supplementary data.

The data clearly demonstrates the sub-nanomolar potency of PSB-1901 at the human A₂B receptor. Importantly, the compound retains high potency at the mouse A₂B receptor, making it a suitable tool for in vivo studies in murine models of disease.[1] The selectivity for the human A₂B receptor is over 10,000-fold compared to the other human adenosine receptor subtypes, highlighting its specificity.[1]

Methodologies for Determining Affinity and Potency

The affinity and potency values presented were determined using established and validated in vitro pharmacological assays. The following sections provide a detailed, step-by-step overview of the methodologies typically employed for such characterizations.

Radioligand Displacement Binding Assay

This assay quantifies the ability of a test compound (PSB-1901) to displace a radiolabeled ligand from its receptor, thereby allowing for the determination of the test compound's binding affinity (Ki).

Workflow:

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p1 Culture CHO cells stably expressing human adenosine receptors p2 Harvest and homogenize cells in ice-cold buffer p1->p2 p3 Centrifuge to pellet cell membranes p2->p3 p4 Resuspend membrane pellet in assay buffer p3->p4 a1 Add membrane suspension, radioligand, and PSB-1901 to 96-well plate p4->a1 Membranes a2 Incubate to reach equilibrium (e.g., 60 min at 25°C) a1->a2 a3 Terminate assay by rapid filtration over glass fiber filters a2->a3 a4 Wash filters to remove unbound radioligand a3->a4 d1 Quantify bound radioactivity using liquid scintillation counting a4->d1 Filters d2 Generate competition curves (Bound radioactivity vs. [PSB-1901]) d1->d2 d3 Calculate IC₅₀ value from the competition curve d2->d3 d4 Calculate Ki value using the Cheng-Prusoff equation d3->d4

Radioligand Binding Assay Workflow

Step-by-Step Protocol:

  • Membrane Preparation:

    • CHO-K1 cells stably expressing the human A₁, A₂A, A₂B, or A₃ adenosine receptor are cultured and harvested.

    • Cells are homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.

  • Competition Binding Assay:

    • The assay is performed in a 96-well plate format.

    • To each well, the following are added in order: membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-PSB-603 for A₂B), and varying concentrations of the unlabeled test compound (PSB-1901).

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled standard antagonist.

    • The plate is incubated to allow the binding to reach equilibrium.

  • Filtration and Detection:

    • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

    • The IC₅₀ (the concentration of PSB-1901 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (cAMP Accumulation)

This assay measures the ability of an antagonist to inhibit the agonist-stimulated production of the second messenger cAMP, providing a measure of the antagonist's functional potency (KB).

cluster_cell_prep Cell Preparation cluster_assay_protocol Assay Protocol cluster_detection cAMP Detection cluster_data_analysis Data Analysis c1 Seed CHO-K1 cells expressing human A₂B receptor in 96-well plates c2 Culture cells overnight to allow for attachment a1 Pre-incubate cells with varying concentrations of PSB-1901 c2->a1 Cells a2 Stimulate cells with a fixed concentration of an agonist (e.g., NECA) a3 Incubate to allow for cAMP accumulation a4 Lyse cells and measure intracellular cAMP levels d1 Use a competitive immunoassay kit (e.g., HTRF, ELISA) a4->d1 Lysates d2 Generate a standard curve with known cAMP concentrations d3 Quantify cAMP in cell lysates da1 Plot cAMP concentration vs. [PSB-1901] d3->da1 cAMP data da2 Determine the IC₅₀ value da3 Calculate the KB value using the Schild equation or a simplified equivalent

cAMP Functional Assay Workflow

Step-by-Step Protocol:

  • Cell Culture:

    • CHO-K1 cells stably expressing the human A₂B receptor are seeded into 96-well plates and cultured until they reach the desired confluency.

  • Antagonist and Agonist Treatment:

    • The cell culture medium is removed, and the cells are washed with a suitable buffer.

    • Cells are then pre-incubated with varying concentrations of PSB-1901 for a defined period.

    • Following the pre-incubation, a fixed concentration of an A₂B receptor agonist (e.g., NECA) is added to stimulate cAMP production.

  • cAMP Measurement:

    • After a specific incubation time, the reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is quantified using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis:

    • The amount of cAMP produced is plotted against the concentration of PSB-1901.

    • The IC₅₀ value, the concentration of PSB-1901 that inhibits 50% of the agonist-induced cAMP production, is determined.

    • The functional antagonist dissociation constant (KB) can be calculated from the IC₅₀ value using the Gaddum equation, which for a competitive antagonist simplifies to a form similar to the Cheng-Prusoff equation under specific assay conditions. A more rigorous determination involves performing a Schild analysis with multiple agonist concentrations.[5]

A₂B Receptor Signaling and Antagonism by PSB-1901

The A₂B adenosine receptor, upon activation by its endogenous agonist adenosine, initiates a signaling cascade that plays a significant role in various physiological and pathological states. PSB-1901 acts as a competitive antagonist, blocking this signaling pathway.

cluster_pathway A₂B Receptor Signaling Pathway cluster_antagonism Antagonism by PSB-1901 Adenosine Adenosine A2BR A₂B Receptor Adenosine->A2BR Binds and activates Gs Gs Protein A2BR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (e.g., pro-inflammatory, pro-angiogenic) CREB->Gene Promotes PSB1901 PSB-1901 PSB1901->A2BR Competitively binds and blocks

Mechanism of A₂B Receptor Signaling and PSB-1901 Antagonism

Conclusion

PSB-1901 is a highly potent and selective A₂B adenosine receptor antagonist with picomolar affinity for the human receptor. Its exceptional selectivity profile, with over 10,000-fold preference for the A₂B subtype over other adenosine receptors, makes it a superior research tool for elucidating the role of the A₂B receptor in health and disease. The detailed methodologies provided in this guide serve as a foundation for the accurate and reproducible characterization of PSB-1901 and other novel A₂B receptor modulators. The continued investigation of compounds like PSB-1901 holds significant promise for the development of novel therapeutics targeting A₂B receptor-mediated pathologies.

References

  • A2B Adenosine Receptor Antagonists with Picomolar Potency | Request PDF. ResearchGate. [Link]

  • Jiang, J. et al. A2B Adenosine Receptor Antagonists with Picomolar Potency. Journal of Medicinal Chemistry 62, 4032–4055 (2019). [Link]

  • Irreversible Antagonists for the Adenosine A2B Receptor - MDPI. MDPI. [Link]

  • Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. Technology Networks. [Link]

  • Progress in the discovery of selective, high affinity A2B adenosine receptor antagonists as clinical candidates - PMC. NCBI. [Link]

  • Taking The Time To Study Competitive Antagonism - PMC - NIH. NCBI. [Link]

  • Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed. PubMed. [Link]

  • Schild equation - Wikipedia. Wikipedia. [Link]

  • The Schild regression in the process of receptor classification - ResearchGate. ResearchGate. [Link]

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Exploratory

The Unwavering Precision of PSB-1901: A Technical Guide to its Adenosine Receptor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals In the intricate world of G protein-coupled receptor (GPCR) pharmacology, the quest for subtype-selective ligands is paramount. Such precision allows for th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of G protein-coupled receptor (GPCR) pharmacology, the quest for subtype-selective ligands is paramount. Such precision allows for the dissection of complex physiological processes and the development of targeted therapeutics with minimal off-target effects. This technical guide delves into the remarkable selectivity profile of PSB-1901, a potent antagonist of the A2B adenosine receptor (A2BAR). We will explore the experimental methodologies used to define its affinity and functional activity at the A1, A2A, and A3 adenosine receptor subtypes, providing a comprehensive understanding of its utility as a high-precision pharmacological tool.

Introduction: The Adenosine Receptor Family and the Significance of Selectivity

The adenosine receptor family, composed of four subtypes (A1, A2A, A2B, and A3), plays a crucial role in a vast array of physiological and pathophysiological processes, including cardiovascular function, neurotransmission, inflammation, and cancer.[1] While all four subtypes are activated by the endogenous ligand adenosine, they exhibit distinct tissue distribution, signaling pathways, and pharmacological properties. Consequently, the development of subtype-selective ligands is essential for both fundamental research and therapeutic intervention. A high degree of selectivity ensures that observed biological effects can be confidently attributed to the target receptor, thereby minimizing confounding variables and potential side effects.

PSB-1901 has emerged as a benchmark tool for studying the A2B adenosine receptor due to its exceptional potency and selectivity. This guide will provide the in-depth technical details that underpin this assertion.

The Selectivity Profile of PSB-1901: A Quantitative Analysis

The cornerstone of PSB-1901's utility lies in its profound selectivity for the A2B adenosine receptor over its A1, A2A, and A3 counterparts. This selectivity has been rigorously determined through a series of radioligand binding assays and functional assays, which are the gold standard for characterizing ligand-receptor interactions.

Radioligand Binding Assays: Gauging Affinity

Radioligand binding assays directly measure the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is competed off by the unlabeled test compound (in this case, PSB-1901). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, from which the inhibition constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.

The selectivity of PSB-1901 is strikingly evident from its Ki values at the human adenosine receptor subtypes. It exhibits a Ki of 0.0835 nM at the human A2B adenosine receptor, demonstrating picomolar affinity.[2][3][4] In stark contrast, its affinity for the A1, A2A, and A3 receptors is significantly lower, with studies consistently showing a selectivity of over 10,000-fold.[2][5]

Table 1: Binding Affinity (Ki) of PSB-1901 at Human Adenosine Receptor Subtypes

Receptor SubtypeBinding Affinity (Ki)Selectivity vs. A2B
A2B 0.0835 nM [2][3][4]-
A1> 10,000 nM[6]> 120,000-fold
A2A> 10,000 nM[6]> 120,000-fold
A3> 10,000 nM[6]> 120,000-fold

This remarkable selectivity profile underscores the utility of PSB-1901 as a precise pharmacological probe for investigating A2B receptor function without the confounding activation or blockade of other adenosine receptor subtypes.

Functional Assays: Assessing Antagonistic Potency

While binding assays reveal the affinity of a compound for a receptor, functional assays are crucial for determining its biological effect (i.e., whether it acts as an agonist or an antagonist) and its potency (EC50 or IC50). For Gs-coupled receptors like the A2B adenosine receptor, functional activity is often assessed by measuring the accumulation of intracellular cyclic adenosine monophosphate (cAMP).[7]

As an antagonist, the potency of PSB-1901 is determined by its ability to inhibit the cAMP production stimulated by an A2B receptor agonist. The concentration of PSB-1901 that produces 50% of its maximal inhibition is its IC50 value. Functional assays have confirmed the potent antagonistic activity of PSB-1901 at the A2B receptor, with a reported KB value (a measure of antagonist potency derived from functional assays) of 0.0598 nM for the human A2BAR.[2][8] Consistent with the binding data, PSB-1901 shows negligible functional activity at A1, A2A, and A3 receptors at concentrations where it potently blocks A2B receptor function.

Experimental Methodologies: A Step-by-Step Guide

The determination of the selectivity profile of a compound like PSB-1901 relies on well-established and robust experimental protocols. Below are detailed, step-by-step methodologies for the key experiments used to characterize adenosine receptor ligands.

Radioligand Binding Assay Workflow

This protocol outlines a typical competitive radioligand binding assay to determine the Ki of a test compound at a specific adenosine receptor subtype.

Diagram 1: Radioligand Binding Assay Workflow

RadioligandBindingAssay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., HEK293 or CHO cells stably expressing the target adenosine receptor subtype) Harvest 2. Cell Harvesting (Scraping or trypsinization) CellCulture->Harvest Homogenize 3. Homogenization (in ice-cold buffer) Harvest->Homogenize Centrifuge1 4. Low-Speed Centrifugation (to remove nuclei and debris) Homogenize->Centrifuge1 Centrifuge2 5. High-Speed Centrifugation (to pellet membranes) Centrifuge1->Centrifuge2 Resuspend 6. Resuspension (in assay buffer) Centrifuge2->Resuspend Incubate 7. Incubation - Receptor Membranes - Radioligand (e.g., [3H]DPCPX for A1) - Test Compound (PSB-1901) Resuspend->Incubate Filter 8. Filtration (Rapidly separate bound and free radioligand using glass fiber filters) Incubate->Filter Wash 9. Washing (Remove unbound radioligand) Filter->Wash Count 10. Scintillation Counting (Quantify bound radioactivity) Wash->Count Plot 11. Plot Data (% Inhibition vs. [Compound]) Count->Plot IC50 12. Determine IC50 Plot->IC50 Ki 13. Calculate Ki (Cheng-Prusoff equation) IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Culture human embryonic kidney (HEK) 293 or Chinese hamster ovary (CHO) cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, or A3).

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Perform a low-speed centrifugation to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer.

  • Competitive Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A, or [125I]AB-MECA for A3), and varying concentrations of PSB-1901.

    • Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of inhibition of specific radioligand binding against the concentration of PSB-1901.

    • Determine the IC50 value from the resulting dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

cAMP Functional Assay Workflow

This protocol describes a typical cAMP accumulation assay to determine the antagonistic activity of a test compound at a Gs-coupled receptor.

Diagram 2: cAMP Functional Assay Workflow

cAMPAssay cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., HEK293 or CHO cells stably expressing the target adenosine receptor subtype) Seed 2. Cell Seeding (in 96-well plates) CellCulture->Seed PreIncubate 3. Pre-incubation (with PSB-1901 or vehicle) Seed->PreIncubate Stimulate 4. Stimulation (with a receptor agonist, e.g., NECA) PreIncubate->Stimulate Lyse 5. Cell Lysis Stimulate->Lyse Detect 6. cAMP Detection (e.g., HTRF, AlphaScreen, or ELISA) Lyse->Detect Plot 7. Plot Data (% Inhibition vs. [Compound]) Detect->Plot IC50 8. Determine IC50 Plot->IC50

Caption: Workflow for a cAMP functional antagonism assay.

Detailed Protocol:

  • Cell Preparation:

    • Culture HEK293 or CHO cells stably expressing the human A2B adenosine receptor.

    • Seed the cells into 96-well plates and allow them to adhere overnight.

  • Functional Assay:

    • Pre-incubate the cells with varying concentrations of PSB-1901 or vehicle control for a defined period.

    • Stimulate the cells with a known A2B receptor agonist (e.g., NECA) at a concentration that elicits a submaximal response (e.g., EC80).

    • After the stimulation period, lyse the cells to release the intracellular cAMP.

  • cAMP Detection and Data Analysis:

    • Quantify the amount of cAMP in the cell lysates using a commercially available detection kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, or ELISA technology.

    • Plot the percentage of inhibition of the agonist-induced cAMP response against the concentration of PSB-1901.

    • Determine the IC50 value from the resulting dose-response curve.

Conclusion: PSB-1901 as a Gold Standard for A2B Receptor Research

The comprehensive selectivity profiling of PSB-1901, conducted through rigorous radioligand binding and functional assays, unequivocally establishes it as a highly potent and exceptionally selective antagonist of the human A2B adenosine receptor. Its picomolar affinity for the A2B receptor, coupled with its negligible interaction with the A1, A2A, and A3 subtypes, makes it an invaluable tool for researchers in both academic and industrial settings. The detailed experimental workflows provided in this guide offer a framework for the continued discovery and characterization of novel GPCR ligands, with the ultimate goal of advancing our understanding of human biology and developing more effective and safer medicines.

References

  • BindingDB. (n.d.). Assay in Summary_ki.
  • Müller, C. E., & Jacobson, K. A. (2011). Recent developments in adenosine receptor ligands. Bioorganic & Medicinal Chemistry, 19(11), 3443-3455.
  • BenchChem. (2025). The Selective Profile of LAS38096: A Technical Overview for Adenosine Receptor Research. BenchChem.
  • TargetMol. (n.d.). psb 1901. Retrieved February 22, 2026, from a relevant chemical supplier website.
  • Hiley, C. R., & Alexander, S. P. H. (2022). Irreversible Antagonists for the Adenosine A2B Receptor. Molecules, 27(12), 3792.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved February 22, 2026, from a relevant service provider website.
  • BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays of Adenosine A2A and A3 Receptors. BenchChem.
  • van der Wenden, E. M., et al. (2016). Functional selectivity of adenosine A1 receptor ligands? Biochemical Pharmacology, 116, 133-144.
  • Meso Scale Discovery. (n.d.). A Multi-Array™ Technology Based Assay for cAMP. Retrieved February 22, 2026, from a relevant technology provider website.
  • Amsbio. (n.d.). PSB-1901 free base. Retrieved February 22, 2026, from [Link]

  • Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G‑coupled receptors in whole cell. Retrieved February 22, 2026, from a relevant technology provider website.
  • ACS Publications. (2023). Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral.
  • Revvity. (n.d.). cAMP - Guide to optimizing agonists of Gαs. Retrieved February 22, 2026, from a relevant technology provider website.
  • ResearchGate. (2025). A novel and selective fluorescent ligand for the study of adenosine A2B receptors.
  • Innoprot. (n.d.). Adenosine A2B Receptor Assay. Retrieved February 22, 2026, from a relevant service provider website.
  • ResearchGate. (n.d.). Selective compounds for the adenosine receptors (A 1 , A 2A , A 2B and A 3 ).
  • British Journal of Pharmacology. (2022).
  • Multispan, Inc. (n.d.). Adenosine Receptor Family Subtypes and Products.
  • PMC. (n.d.). The Interaction of Selective A1 and A2A Adenosine Receptor Antagonists with Magnesium and Zinc Ions in Mice: Behavioural, Biochemical and Molecular Studies.
  • Wikipedia. (n.d.). Adenosine receptor. Retrieved February 22, 2026, from [Link]

  • MDPI. (2022). Preliminary Evidence of the Potent and Selective Adenosine A2B Receptor Antagonist PSB-603 in Reducing Obesity and Some of Its Associated Metabolic Disorders in Mice. Molecules, 27(21), 7545.
  • PubMed. (2005). Different roles of adenosine A1, A2A and A3 receptors in controlling kainate-induced toxicity in cortical cultured neurons. Neuroscience Letters, 387(2), 83-87.
  • PubMed. (2000). Human adenosine A(1), A(2A), A(2B), and A(3) receptors expressed in Chinese hamster ovary cells all mediate the phosphorylation of extracellular-regulated kinase 1/2. Molecular Pharmacology, 58(3), 599-605.
  • PubMed. (2004). Activation of protein kinase B by adenosine A1 and A3 receptors in newborn rat cardiomyocytes. Journal of Molecular and Cellular Cardiology, 37(5), 989-999.

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Foundational

The Role of PSB-1901 in Blocking Adenosine Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of PSB-1901, a potent and highly selective antagonist of the A2B adenosine receptor. We will...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of PSB-1901, a potent and highly selective antagonist of the A2B adenosine receptor. We will explore the fundamental principles of adenosine signaling, the mechanism by which PSB-1901 exerts its inhibitory effects, and detailed methodologies for its characterization. This guide is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of targeting the adenosine pathway.

Introduction: The Adenosine Signaling Cascade

Adenosine is a ubiquitous endogenous purine nucleoside that plays a critical role in regulating a wide array of physiological and pathological processes.[1] Its effects are mediated through four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[2][3] These receptors are expressed in various tissues and cell types throughout the body and are involved in diverse functions, including neurotransmission, inflammation, cardiac function, and immune responses.[3][4]

The adenosine signaling pathway is a key regulator of cellular function. A1 and A3 receptors primarily couple to inhibitory G proteins (Gi), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] Conversely, A2A and A2B receptors couple to stimulatory G proteins (Gs), resulting in an increase in cAMP production.[4] This dualistic nature of adenosine signaling allows for fine-tuned control of cellular responses.

Under conditions of metabolic stress, such as hypoxia or inflammation, extracellular adenosine levels can rise significantly, activating these receptors and triggering downstream signaling cascades. While often protective in the short term, chronic elevation of adenosine can contribute to the pathophysiology of various diseases, including cancer and inflammatory disorders.[2] This has led to significant interest in developing selective antagonists for adenosine receptors as potential therapeutic agents.

PSB-1901: A Potent and Selective A2B Adenosine Receptor Antagonist

PSB-1901 has emerged as a powerful research tool and a potential therapeutic lead due to its exceptional potency and selectivity for the A2B adenosine receptor (A2BAR).

Chemical Properties

PSB-1901 is a small molecule with the following chemical properties:

PropertyValue
Molecular Formula C24H25BrN6O4S
Molecular Weight 573.46 g/mol [1]
Chemical Structure

Caption: Chemical structure of PSB-1901.

Binding Affinity and Selectivity

PSB-1901 exhibits picomolar affinity for the human A2B adenosine receptor, with a reported inhibitory constant (Ki) of 0.0835 nM.[5] What makes PSB-1901 a particularly valuable tool is its remarkable selectivity. It displays over 10,000-fold selectivity for the A2B receptor compared to the other adenosine receptor subtypes (A1, A2A, and A3).[1][6] This high degree of selectivity minimizes off-target effects, allowing for precise interrogation of A2B receptor function.

Receptor SubtypeKi (nM)
Human A2B 0.0835[5]
Human A1 >10,000 (estimated)
Human A2A >10,000 (estimated)
Human A3 >10,000 (estimated)

Caption: Binding affinities of PSB-1901 for human adenosine receptor subtypes.

Mechanism of Action: How PSB-1901 Blocks Adenosine Signaling

PSB-1901 functions as a competitive antagonist at the A2B adenosine receptor. This means that it binds to the same site on the receptor as the endogenous ligand, adenosine, but does not activate the receptor. By occupying the binding site, PSB-1901 prevents adenosine from binding and initiating the downstream signaling cascade.

The A2B receptor, upon activation by adenosine, couples to Gs proteins, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, leading to the cellular response.

By blocking adenosine's access to the A2B receptor, PSB-1901 effectively inhibits this entire signaling pathway, preventing the rise in intracellular cAMP and the subsequent activation of PKA.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Binds & Activates PSB1901 PSB-1901 PSB1901->A2BR Binds & Blocks Gs Gs Protein A2BR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP:s->cAMP:n Converts PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Caption: PSB-1901 competitively antagonizes the A2B adenosine receptor.

Experimental Protocols for Characterizing PSB-1901

To rigorously assess the activity of PSB-1901 and other adenosine receptor antagonists, standardized and validated experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key in vitro assays.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (like PSB-1901) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of PSB-1901 for the human A2B adenosine receptor.

Materials:

  • Cell membranes expressing the human A2B adenosine receptor

  • Radiolabeled A2B antagonist (e.g., [3H]-PSB-603)

  • PSB-1901

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Prepare PSB-1901 dilutions: Create a serial dilution of PSB-1901 in the assay buffer to cover a wide range of concentrations.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or a non-radiolabeled high-affinity ligand (for non-specific binding).

    • 50 µL of the appropriate PSB-1901 dilution.

    • 50 µL of the radiolabeled A2B antagonist at a concentration near its Kd.

    • 50 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the PSB-1901 concentration.

    • Determine the IC50 value (the concentration of PSB-1901 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), providing a functional measure of its potency.

Objective: To determine the functional potency (IC50) of PSB-1901 in blocking agonist-induced cAMP production in cells expressing the human A2B adenosine receptor.

Materials:

  • Cells stably expressing the human A2B adenosine receptor (e.g., HEK293 or CHO cells)

  • A2B receptor agonist (e.g., NECA)

  • PSB-1901

  • Cell culture medium

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well or 384-well cell culture plates

Protocol:

  • Cell Seeding: Seed the A2B receptor-expressing cells into 96-well or 384-well plates and culture overnight to allow for attachment.

  • Compound Preparation: Prepare serial dilutions of PSB-1901 in assay buffer. Also, prepare the A2B agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • Pre-incubation with Antagonist: Remove the culture medium from the cells and add the PSB-1901 dilutions. Incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation: Add the A2B agonist to the wells containing the antagonist dilutions. Also include control wells with agonist alone (for maximum stimulation) and buffer alone (for basal levels).

  • Incubation: Incubate the plate for a specific time (e.g., 30-60 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the PSB-1901 concentration.

    • Determine the IC50 value, which is the concentration of PSB-1901 that causes a 50% inhibition of the agonist-induced cAMP response.

Therapeutic Potential and Future Directions

The high potency and selectivity of PSB-1901 for the A2B adenosine receptor make it an invaluable tool for elucidating the physiological and pathological roles of this receptor. Furthermore, the blockade of A2B signaling holds significant therapeutic promise in several disease areas.

  • Oncology: The tumor microenvironment is often characterized by high levels of adenosine, which can suppress the anti-tumor immune response. By blocking the A2B receptor on immune cells and cancer cells, antagonists like PSB-1901 may help to restore immune function and inhibit tumor growth.[5]

  • Inflammatory Diseases: The A2B receptor is implicated in the pathogenesis of various inflammatory conditions, including inflammatory bowel disease and respiratory diseases.[2][3] A2B antagonists could offer a novel therapeutic approach by dampening the inflammatory response.

While PSB-1901 itself is primarily a research compound, the insights gained from its use are crucial for the development of next-generation A2B antagonists with optimized pharmacokinetic and pharmacodynamic properties for clinical applications. Further preclinical and clinical studies are warranted to fully explore the therapeutic potential of targeting the A2B adenosine receptor.

References

  • Multispan, Inc. Adenosine Receptor Family Subtypes and Products. [Link]

  • PubMed. The Anti-Obesity and Anti-Inflammatory Capabilities of Pterostilbene and its Colonic Metabolite Pinostilbene Protect against Tight Junction Disruption from Western Diet Feeding. [Link]

  • Patsnap Synapse. What is BGA-1901 used for? [Link]

  • PMC. Screening of phosphate-solubilizing bacteria and their abilities of phosphorus solubilization and wheat growth promotion. [Link]

  • PMC. Phosphate solubilizing bacteria with glucose dehydrogenase gene for phosphorus uptake and beneficial effects on wheat. [Link]

  • PubMed. Human adenosine A(1), A(2A), A(2B), and A(3) receptors expressed in Chinese hamster ovary cells all mediate the phosphorylation of extracellular-regulated kinase 1/2. [Link]

  • Encyclopedia.pub. A2B Adenosine Receptors. [Link]

  • OncLive. VBI-1901 Elicits Disease Control in Recurrent Glioblastoma. [Link]

  • MDPI. Phosphate-Solubilizing Bacteria: Advances in Their Physiology, Molecular Mechanisms and Microbial Community Effects. [Link]

  • Targeted Oncology. VBI-1901 Demonstrates Encouraging Clinical Activity in Recurrent GBM. [Link]

  • PubMed. Differential gene expression of adenosine A1, A2a, A2b, and A3 receptors in the human enteric nervous system. [Link]

  • PubMed. [Importance of in vivo pharmacology in research and development]. [Link]

  • PMC. Phosphate-Solubilizing Bacteria with Low-Solubility Fertilizer Improve Soil P Availability and Yield of Kikuyu Grass. [Link]

  • PubMed. Overexpression of adenosine receptor (A1, A2a, A2b, A3) genes in esophageal tumor tissue: A2b adenosine receptor as a potential biomarker and anticancer target. [Link]

  • PMC. Phosphate solubilizing bacteria from soils with varying environmental conditions: Occurrence and function. [Link]

  • VBI Vaccines. VBI Vaccines Presents Encouraging Early Tumor Response Data From Randomized Controlled Phase 2b Study of VBI-1901 in Recurrent Glioblastoma. [Link]

  • Dana-Farber Cancer Institute. A Three-part, Phase I/II Dose-Escalation Study to Define the Safety, Tolerability, and Optimal Dose of Candidate GBM vaccine VBI-1901 with Subsequent Extension of Optimal Dose in Recurrent GBM subjects. [Link]

  • YouTube. Komabiotech Webinar - In Vivo Pharmacology and PK Services. [Link]

  • Office of Justice Programs. Synthesis, Structure, In Vitro Pharmacology, and In Vivo Activity of Trans-3,4-dichloro-N- 1-(dimethylamino)-4-phenylcyclohexyl Methyl-benz Amide (AP01; 4-phenyl-AH-7921), a Novel Mixed Mu-/Kappa-opioid. [Link]

Sources

Exploratory

Targeting the Adenosine Halo: The Therapeutic Efficacy of PSB-1901 as a Selective A2B Receptor Antagonist in Cancer Immunotherapy

[1][2][3] Executive Summary The tumor microenvironment (TME) is characterized by hypoxia and high concentrations of extracellular adenosine, which creates a potent immunosuppressive "halo" around solid tumors. While Aden...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

The tumor microenvironment (TME) is characterized by hypoxia and high concentrations of extracellular adenosine, which creates a potent immunosuppressive "halo" around solid tumors. While Adenosine A2A receptor (A2AR) antagonists have entered clinical trials, the Adenosine A2B receptor (A2BR) has emerged as a critical, distinct checkpoint active specifically under the high-adenosine conditions of the TME.

PSB-1901 represents a best-in-class, highly potent (K_i = 0.0835 nM), and selective (>10,000-fold) small molecule antagonist of the A2BR.[1][2][3] This technical guide delineates the molecular mechanism of PSB-1901, its role in reversing myeloid-derived suppression, and protocols for validating its efficacy in preclinical immunotherapy workflows.

Molecular Profile & Pharmacological Distinctiveness

PSB-1901 is a xanthine-based derivative designed to overcome the limitations of earlier non-selective adenosine antagonists. Unlike A2A receptors, which have high affinity for adenosine and are constitutively active, A2B receptors have low affinity (EC50 > 10 µM) and are only activated in pathological conditions where adenosine levels spike—specifically within the hypoxic core of a tumor.

Chemical Identity & Binding Kinetics[2][3][4]
  • IUPAC Name: 8-(4-((4-(4-Bromophenyl)piperazin-1-yl)sulfonyl)phenyl)-1-propylxanthine[1][2][3]

  • Class: Xanthine-8-yl-benzenesulfonamide[1][2][3]

  • Primary Target: Human Adenosine A2B Receptor (hA2BR)

Quantitative Binding Data

The following data highlights PSB-1901’s superiority over reference compounds like PSB-603 or MRS-1754.

ParameterValueSignificance
K_i (hA2BR) 0.0835 nM Picomolar potency; ensures receptor occupancy even at high intratumoral adenosine concentrations.
K_i (mA2BR) 0.131 nM High potency in murine models allows for direct translation in syngeneic mouse studies.
Selectivity vs A1R > 10,000-foldPrevents cardiovascular side effects (bradycardia).
Selectivity vs A2AR > 10,000-foldCritical for dissecting A2B-specific mechanisms distinct from A2A.
Selectivity vs A3R > 10,000-foldAvoids interference with mast cell degranulation pathways.

The Immunological Mechanism of Action (MoA)

The therapeutic value of PSB-1901 lies in its ability to dismantle the CD39-CD73-Adenosine-A2B Axis .

The Adenosine Signaling Cascade

In the TME, hypoxic stress triggers the release of ATP. Ectonucleotidases (CD39 and CD73) rapidly hydrolyze ATP into Adenosine. High concentrations of Adenosine activate A2BRs on three key cell types:

  • Macrophages (TAMs): A2B activation drives polarization toward the M2 (immunosuppressive/pro-angiogenic) phenotype via the cAMP-PKA-CREB pathway.

  • Dendritic Cells (DCs): A2B signaling inhibits IL-12 production and impairs antigen presentation.

  • Tumor Cells: A2B activation promotes metastasis and secretion of VEGF (angiogenesis).

PSB-1901 Intervention

By blocking the A2BR, PSB-1901 prevents the accumulation of intracellular cAMP in these target cells, thereby:

  • Restoring M1 Macrophage phenotype (pro-inflammatory).

  • Enhancing T-cell infiltration (by reducing the physical barrier of angiogenesis).

  • Blocking direct tumor proliferation signals.

Visualization: The Adenosine-A2B Signaling Pathway

AdenosinePathway cluster_Cell Immune/Tumor Cell Membrane & Cytosol Hypoxia Hypoxia/Cell Death ATP Extracellular ATP Hypoxia->ATP Release AMP AMP ATP->AMP Hydrolysis CD39 CD39 CD39->AMP Enzyme Ado Adenosine (High Conc.) AMP->Ado Hydrolysis CD73 CD73 CD73->Ado Enzyme A2BR A2B Receptor (Gs-Coupled) Ado->A2BR Activates AC Adenylyl Cyclase A2BR->AC Gs Stimulation PSB PSB-1901 (Antagonist) PSB->A2BR BLOCKS cAMP cAMP Increase AC->cAMP Catalysis PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB Effect Immunosuppression (M2 Pol, VEGF, IL-10) CREB->Effect Transcription

Figure 1: The Adenosine-A2B signaling axis.[4] PSB-1901 acts as a competitive antagonist, preventing Gs-protein coupling and downstream immunosuppressive transcription.

Preclinical Validation Protocols

To validate the efficacy of PSB-1901, researchers must utilize assays that mimic the high-adenosine environment of the TME. Standard media conditions are often insufficient to activate A2BR.

Experiment A: Functional Potency Assay (cAMP Quantification)

Objective: Confirm PSB-1901 inhibition of NECA-induced cAMP accumulation in A2B-overexpressing cells (e.g., CHO-hA2B or Jurkat T-cells).

Protocol:

  • Cell Seeding: Seed 2,000 cells/well in a 384-well white optical plate. Incubate overnight.

  • Pre-treatment: Wash cells with HBSS buffer containing Phosphodiesterase (PDE) inhibitor (e.g., Ro 20-1724, 20 µM) to prevent cAMP degradation.

  • Antagonist Addition: Add PSB-1901 in serial dilutions (0.01 nM to 100 nM). Incubate for 15 minutes at 37°C.

  • Agonist Challenge: Add NECA (non-selective adenosine agonist) at a concentration of 1 µM (sufficient to drive A2B). Incubate for 30 minutes.

  • Lysis & Detection: Add lysis buffer containing Eu-cAMP tracer and ULight-anti-cAMP antibody (TR-FRET reagents).

  • Readout: Measure emission at 665 nm/615 nm.

  • Analysis: Plot inhibition curves to calculate IC50. Expect IC50 < 1 nM.

Experiment B: Ex Vivo Tumor-Infiltrating Lymphocyte (TIL) Restoration

Objective: Demonstrate that PSB-1901 restores T-cell proliferation in the presence of tumor-derived adenosine.

Workflow Diagram:

ProtocolWorkflow Step1 Step 1: Isolation Extract CD8+ T-cells from PBMC or Spleen Step2 Step 2: Activation Stimulate with Anti-CD3/CD28 beads Step1->Step2 Step3 Step 3: Co-Culture Setup Mix T-cells with Tumor Supernatant (Rich in Adenosine/AMP) Step2->Step3 Step4 Step 4: Treatment Groups Group A: Vehicle Group B: PSB-1901 (10 nM) Group C: CADO (Adenosine Analog) Step3->Step4 Step5 Step 5: Analysis (72h) Flow Cytometry: Ki-67 (Proliferation) IFN-gamma (Function) Step4->Step5

Figure 2: Ex vivo workflow for assessing T-cell functional restoration under adenosine stress.

Clinical Translation & Strategic Positioning

Biomarker Strategy

Efficacy of PSB-1901 is predicted to be highest in "Adenosine-Rich" tumors. Patient stratification should prioritize:

  • CD73 High / CD39 High: High capacity for adenosine generation.

  • A2BR High: Verified via Immunohistochemistry (IHC) on tumor biopsies.

  • Hypoxia Signature: HIF-1α driven tumors (e.g., Triple-Negative Breast Cancer, Glioblastoma).

Combination Synergy

PSB-1901 is ideally positioned as a combination partner:

  • + Anti-PD-1/PD-L1: Checkpoint inhibitors rely on T-cell fitness. PSB-1901 prevents metabolic suppression of these T-cells.

  • + Chemotherapy/Radiation: These therapies induce cell death and massive ATP release, which is rapidly converted to adenosine (the "Purinergic Halo"). PSB-1901 prevents this surge from causing secondary immunosuppression.

References

  • Jiang, J., Seel, C. J., et al. (2019). "A2B Adenosine Receptor Antagonists with Picomolar Potency: Structure–Activity Relationships and Molecular Modeling." Journal of Medicinal Chemistry, 62(8), 4032–4055.[2]

    • Source:[3]

    • Note: The primary paper describing the synthesis and characteriz
  • Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as adenosine receptor antagonists." Handbook of Experimental Pharmacology, (200), 151–199.

    • Source:

    • Note: Foundational text on the medicinal chemistry of xanthine derivatives.[1]

  • Vigano, S., et al. (2019). "Targeting Adenosine in Cancer Immunotherapy to Enhance T-Cell Function." Frontiers in Immunology, 10, 925.

    • Source:

    • Note: Contextualizes the role of the A2B receptor in the tumor microenvironment.
  • Cekic, C., & Linden, J. (2016). "Purinergic regulation of the immune system." Nature Reviews Immunology, 16(3), 177–192.

    • Source:

    • Note: Authoritative review on the immunological consequences of adenosine signaling.

Sources

Protocols & Analytical Methods

Method

Dissolution of PSB-1901 in DMSO for Cell Culture Applications: A Detailed Technical Guide

Introduction: Correctly Identifying PSB-1901 as a Potent A2B Adenosine Receptor Antagonist This document provides a comprehensive guide for the preparation and use of PSB-1901 in a cell culture setting. It is critical to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Correctly Identifying PSB-1901 as a Potent A2B Adenosine Receptor Antagonist

This document provides a comprehensive guide for the preparation and use of PSB-1901 in a cell culture setting. It is critical to note that while initial inquiries may associate this compound number with other targets, PSB-1901 (CAS No. 2332835-02-4) is a highly potent and selective antagonist of the A2B adenosine receptor (A₂BAR).[1][2][3][4][5] With a Ki value of 0.0835 nM for the human A₂BAR and over 10,000-fold selectivity against other adenosine receptor subtypes, PSB-1901 is a precision tool for investigating the nuanced roles of A₂BAR signaling in various pathophysiological processes, including inflammation, fibrosis, and cancer.[6][7]

This guide is designed for researchers, scientists, and drug development professionals, offering a scientifically grounded protocol for the dissolution of PSB-1901 in Dimethyl Sulfoxide (DMSO) and its subsequent application in cell-based assays. We will delve into the rationale behind each step, ensuring both procedural success and data integrity.

Physicochemical Properties of PSB-1901

A thorough understanding of the compound's properties is fundamental to its effective use. The key characteristics of PSB-1901 are summarized below.

PropertyValueSource
IUPAC Name 8-(4-((4-(4-Bromophenyl)piperazin-1-yl)sulfonyl)phenyl)-1-propylxanthine[3]
CAS Number 2332835-02-4[1][2][5]
Molecular Formula C₂₄H₂₅BrN₆O₄S[2]
Molecular Weight 573.46 g/mol [2]
Target A₂B Adenosine Receptor (A₂BAR) Antagonist[1][2][4]
Potency (Ki) 0.0835 nM (human A₂BAR)[1][6]
Solubility ≥ 100 mg/mL in DMSO (174.38 mM)[8]
Appearance Solid[2]

Mechanism of Action: A₂B Adenosine Receptor Signaling

The A₂B adenosine receptor is a G protein-coupled receptor (GPCR) that is activated by extracellular adenosine. Unlike other adenosine receptors, the A₂BAR has a lower affinity for adenosine and is thought to be primarily activated under conditions of significant cellular stress or injury, such as hypoxia or inflammation, when extracellular adenosine levels rise dramatically.[9]

A₂BAR can couple to multiple G proteins, including Gs, Gi, and Gq, leading to diverse and often cell-type-specific downstream signaling cascades.[10]

  • Gαs Coupling: Activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[11]

  • Gαq Coupling: Activation of Phospholipase C (PLC), which generates inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to intracellular calcium mobilization and Protein Kinase C (PKC) activation.[10]

  • Downstream Pathways: These initial events can trigger a cascade of further signaling, including the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, which play roles in cell proliferation, inflammation, and survival.[9]

PSB-1901 acts by competitively binding to the A₂BAR, preventing adenosine from activating these downstream pathways. Its high potency and selectivity make it an invaluable tool for dissecting the specific contributions of A₂BAR signaling in complex biological systems.

A2BAR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space A2BAR A₂B Adenosine Receptor Gs Gαs A2BAR->Gs Couples Gq Gαq A2BAR->Gq Couples AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Generates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Adenosine Adenosine Adenosine->A2BAR Activates PSB1901 PSB-1901 PSB1901->A2BAR Blocks PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Cytokine Release, Proliferation) PKA->Response Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Activates MAPK MAPK Cascade Ca2->MAPK PKC->MAPK MAPK->Response

Caption: A₂B Adenosine Receptor (A₂BAR) signaling pathways and the inhibitory action of PSB-1901.

Protocol: Preparation of a 10 mM PSB-1901 Stock Solution in DMSO

This protocol details the preparation of a high-concentration stock solution of PSB-1901. The high solubility of PSB-1901 in DMSO (≥100 mg/mL) allows for the creation of a concentrated stock, which minimizes the final concentration of DMSO in the cell culture medium, thereby reducing potential solvent-induced cytotoxicity.[8][12]

Materials and Equipment:
  • PSB-1901 (solid form)

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO) (purity ≥99.9%)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Sterile, precision micropipettes and tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Workflow Diagram:

Dissolution_Workflow start Start weigh 1. Weigh PSB-1901 (e.g., 5.73 mg) start->weigh transfer 2. Transfer to Sterile Vial weigh->transfer add_dmso 3. Add Anhydrous DMSO (e.g., 1 mL for 10 mM) transfer->add_dmso dissolve 4. Vortex Until Completely Dissolved add_dmso->dissolve aliquot 5. Aliquot for Single Use dissolve->aliquot store 6. Store at -20°C or -80°C aliquot->store end End store->end

Caption: Step-by-step workflow for the dissolution of PSB-1901 in DMSO.

Step-by-Step Procedure:
  • Preparation and Safety: Perform all steps in a clean, controlled environment (e.g., a laminar flow hood) to maintain sterility. Wear appropriate PPE.

  • Calculation: Determine the required mass of PSB-1901 for your desired stock concentration and volume. To prepare a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

    • Mass (mg) = 0.010 mol/L × 0.001 L × 573.46 g/mol × 1000 mg/g = 5.73 mg

  • Weighing: Accurately weigh the calculated mass of PSB-1901 powder using a calibrated analytical balance. Due to the small quantity, it is crucial to handle the powder carefully to prevent loss.

  • Dissolution:

    • Aseptically transfer the weighed PSB-1901 powder into a sterile amber microcentrifuge tube or cryovial. The use of amber vials is recommended to protect the compound from light, although specific light sensitivity data for PSB-1901 is not widely published, it is a general best practice for complex organic molecules.

    • Add the calculated volume of anhydrous, cell culture-grade DMSO (in this example, 1 mL) to the vial containing the PSB-1901.

    • Securely cap the vial and vortex thoroughly until the solid is completely dissolved. A clear, particulate-free solution should be obtained. Gentle warming in a 37°C water bath can be used if dissolution is slow, but given the high solubility, this is typically not necessary.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Ensure vials are tightly sealed to prevent the hygroscopic DMSO from absorbing water.

Application in Cell Culture

Dilution to Working Concentration:

The stock solution must be diluted to a final working concentration in your cell culture medium. It is imperative to ensure the final DMSO concentration does not exceed a level toxic to your specific cell line.

  • General Guideline: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[12] However, this should always be validated for your specific cell type by running a vehicle control (medium with the same final concentration of DMSO).

  • Example Dilution (for a 0.1% final DMSO concentration): To achieve a final working concentration of 100 nM PSB-1901 in 1 mL of culture medium:

    • Perform a serial dilution of the 10 mM stock solution in sterile DMSO or culture medium if necessary. A more direct approach is a 1:1000 dilution.

    • Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium. This results in a final concentration of 10 µM PSB-1901 and 0.1% DMSO.

    • For a 100 nM final concentration, a further 1:100 dilution is needed. It is often best to create an intermediate dilution to ensure accuracy. For example, dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate stock, then add 1 µL of this to 1 mL of your cell culture for a final concentration of 100 nM.

Experimental Considerations:
  • Working Concentration: The optimal working concentration of PSB-1901 will be cell-type and assay-dependent. Given its picomolar Ki, effective concentrations in cell-based assays are likely to be in the low nanomolar to micromolar range. A dose-response curve should be performed to determine the optimal concentration for your experiment. Studies have used A₂BAR antagonists in the range of 10 nM to 12 µM.[10][13]

  • Vehicle Control: Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of DMSO as the experimental groups to account for any effects of the solvent itself.

  • Sterility: When preparing working solutions, maintain sterile technique to prevent contamination of your cell cultures. Consider sterile filtering the final, diluted working solution through a 0.22 µm syringe filter if there are any concerns about sterility, though this is not typically necessary if proper aseptic technique is followed when diluting the sterile DMSO stock.

Troubleshooting

  • Precipitation upon Dilution: If the compound precipitates when diluted into aqueous culture medium, this indicates that the solubility limit has been exceeded.

    • Solution 1: Increase the final DMSO concentration if your cells can tolerate it.

    • Solution 2: Lower the working concentration of PSB-1901.

    • Solution 3: Prepare the working solution by adding the DMSO stock dropwise to the culture medium while vortexing or stirring to facilitate rapid mixing.

  • Cell Toxicity: If you observe cytotoxicity (e.g., decreased viability, altered morphology), it could be due to the compound or the DMSO.

    • Solution: Perform a dose-response curve for both PSB-1901 and DMSO alone to determine the toxic concentration of each for your specific cell line. Ensure your final DMSO concentration is well below the toxic threshold.

Conclusion

PSB-1901 is a powerful and highly selective tool for the study of A₂B adenosine receptor signaling. By following this detailed protocol, researchers can confidently prepare stable, sterile stock solutions in DMSO for use in a wide array of cell culture-based experiments. Adherence to the principles of sterile technique, accurate calculations, and appropriate vehicle controls will ensure the generation of reliable and reproducible data.

References

  • Gao, Z. G., & Jacobson, K. A. (2024).
  • Chen, J. F., Eltzschig, H. K., & Fredholm, B. B. (2016). Adenosine A2B Receptor: From Cell Biology to Human Diseases. Frontiers in Cellular Neuroscience, 10, 203.
  • Blackburn, M. R., & Kellems, R. E. (2015). A2B adenosine receptors in immunity and inflammation. Journal of Leukocyte Biology, 97(1), 55–61.
  • Sun, X., et al. (2006). Role of A 2B adenosine receptor signaling in adenosine-dependent pulmonary inflammation and injury.
  • Gao, Z. G., & Jacobson, K. A. (2024). A2B adenosine receptor signaling and regulation.
  • Hanxiang Biotech. (n.d.). PSB-1901. Retrieved February 24, 2026, from [Link]

  • Moss, M. (2013). Any suggestions for treating DMSO soluble compound in cell culture?
  • LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved February 24, 2026, from [Link]

  • Jiang, J., et al. (2019). A(2B) Adenosine Receptor Antagonists with Picomolar Potency. Journal of Medicinal Chemistry, 62(8), 4237–4254.
  • Lountos, G. T., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(7), 551–556.
  • Haskó, G., & Pacher, P. (2012). Role of adenosine A2B receptors in inflammation. Trends in Pharmacological Sciences, 33(8), 438–445.
  • Namasivayam, V., et al. (2022). Irreversible Antagonists for the Adenosine A2B Receptor. Molecules, 27(12), 3766.
  • Iannone, R., et al. (2022). A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models. Journal for ImmunoTherapy of Cancer, 10(5), e004245.
  • Stefansson, S. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?
  • Stoddart, L. A., et al. (2017). Characterisation of endogenous A2A and A2B receptor-mediated cyclic AMP responses in HEK 293 cells using the GloSensor™ biosensor. Biochemical Pharmacology, 144, 102–113.
  • Jiang, J., et al. (2019). A2B Adenosine Receptor Antagonists with Picomolar Potency.
  • Namasivayam, V., et al. (2022). Irreversible Antagonists for the Adenosine A2B Receptor.

Sources

Application

PSB-1901 in vitro assay protocols for A2B inhibition

Application Note: Characterization of PSB-1901 as a Selective A2B Adenosine Receptor Antagonist Executive Summary PSB-1901 (8-(4-((4-(4-bromophenyl)piperazin-1-yl)sulfonyl)phenyl)-1-propylxanthine) represents the current...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of PSB-1901 as a Selective A2B Adenosine Receptor Antagonist

Executive Summary

PSB-1901 (8-(4-((4-(4-bromophenyl)piperazin-1-yl)sulfonyl)phenyl)-1-propylxanthine) represents the current state-of-the-art in Adenosine A2B Receptor (A2BAR) antagonism.[1] Developed by the Müller group, it exhibits picomolar affinity (Ki = 0.0835 nM) for the human A2BAR and >10,000-fold selectivity against A1, A2A, and A3 subtypes.

Unlike earlier generation antagonists (e.g., PSB-1115), PSB-1901 combines high metabolic stability with extreme potency, making it a critical tool for investigating A2BAR-mediated immunosuppression in the tumor microenvironment. This guide details the protocols for characterizing PSB-1901 potency using Radioligand Binding and Functional cAMP Inhibition assays.

Mechanism of Action & Signaling Pathway

The A2B receptor is a Gs-coupled GPCR. Under high adenosine concentrations (pathological hypoxia/inflammation), A2B activation triggers Adenylyl Cyclase (AC), elevating intracellular cAMP and activating Protein Kinase A (PKA). This cascade drives immunosuppression in T-cells and promotes angiogenesis in endothelial cells.

PSB-1901 functions as an orthosteric, competitive antagonist, preventing Adenosine (or synthetic agonists like NECA) from binding, thereby silencing the downstream cAMP signal.

Figure 1: PSB-1901 competes with Adenosine for the A2B orthosteric pocket, preventing Gs-protein coupling and subsequent cAMP accumulation.

Compound Preparation & Handling

  • Solubility: PSB-1901 is a sulfonamide-xanthine derivative.[2] While improved over some predecessors, it is hydrophobic.

  • Stock Solution: Dissolve in 100% DMSO to a concentration of 10 mM. Vortex and sonicate if necessary.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in assay buffer immediately prior to use. Keep final DMSO concentration <1% (ideally <0.1%) in the cell assay to avoid non-specific cytotoxicity.

Protocol A: Competition Radioligand Binding (Affinity)

This assay determines the binding affinity (


) of PSB-1901 by displacing a known radioligand.
  • Standard Radioligand:

    
     is preferred due to its high selectivity for A2B. Alternatively, 
    
    
    
    can be used but requires careful masking of A1 receptors.
  • Receptor Source: Membranes from HEK293 or CHO cells stably overexpressing human A2BAR.

Reagents
  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Adenosine Deaminase (ADA): CRITICAL. 2 U/mL. Endogenous adenosine in membrane preps will compete with the radioligand and skew results if not degraded.

  • Radioligand:

    
     (Specific Activity ~80 Ci/mmol). Final concentration: 0.3 nM.[3]
    
  • Non-specific Binding Control: 10 µM NECA or 100 µM Xanthine Amine Congener (XAC).

Step-by-Step Procedure
  • Membrane Prep: Thaw hA2B-CHO membranes and homogenize in Assay Buffer containing 2 U/mL ADA . Incubate for 30 mins at 37°C to degrade endogenous adenosine.

  • Plate Setup: Use 96-well polypropylene plates.

    • Add 25 µL Assay Buffer (Total Binding) or Non-specific Control.

    • Add 25 µL PSB-1901 (dilution series:

      
       M to 
      
      
      
      M).
    • Add 25 µL

      
       (Final conc. ~Kd value, approx 0.3–0.5 nM).
      
    • Add 25 µL Membrane Suspension (5–10 µg protein/well).

  • Incubation: Incubate for 90 minutes at 25°C (Room Temp). Equilibrium is slower for high-affinity ligands.

  • Harvest: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold Assay Buffer (50 mM Tris, pH 7.4).

  • Detection: Dry filters, add scintillant, and count in a liquid scintillation counter.

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


Target

for PSB-1901: ~0.08 nM (Human A2B).

Protocol B: Functional cAMP Inhibition Assay

Since A2B is Gs-coupled, this assay measures the ability of PSB-1901 to inhibit cAMP production induced by an agonist (NECA or BAY 60-6583).

  • Technology: TR-FRET (e.g., HTRF, Lance Ultra) or Luminescence (GloSensor). The protocol below describes a TR-FRET workflow.

Reagents
  • Cells: CHO-hA2B cells (harvested at 80% confluency).

  • Stimulation Buffer: HBSS + 20 mM HEPES + 500 µM IBMX (Phosphodiesterase inhibitor) + 2 U/mL ADA .

  • Agonist: NECA (5'-N-Ethylcarboxamidoadenosine).

  • Detection Kit: cAMP-Gq/Gs TR-FRET kit (Cisbio/PerkinElmer).

Step-by-Step Procedure
  • Cell Prep: Resuspend cells in Stimulation Buffer at 2,000 cells/µL. Dispense 5 µL (10,000 cells) into a 384-well low-volume white plate.

  • Antagonist Addition: Add 2.5 µL of PSB-1901 (10-point dose response).

    • Note: Include a vehicle control (DMSO).[4]

  • Pre-Incubation: Incubate for 15 minutes at Room Temp . This allows PSB-1901 to occupy the receptor before the agonist arrives.

  • Agonist Challenge: Add 2.5 µL of NECA at its EC80 concentration (typically 100–300 nM for A2B, depending on expression levels).

  • Stimulation: Incubate for 30–45 minutes at Room Temp .

  • Lysis & Detection: Add 10 µL of detection reagents (cAMP-d2 + Anti-cAMP-Cryptate) prepared in Lysis Buffer.

  • Read: Incubate 1 hour and read on a TR-FRET compatible plate reader (Ex: 320nm, Em: 615nm/665nm).

Figure 2: Functional cAMP inhibition workflow. Pre-incubation is essential for accurate IC50 determination of high-affinity antagonists.

Data Presentation & Comparative Analysis

When validating PSB-1901, compare results against standard reference compounds to ensure assay validity.

Table 1: Comparative Potency of A2B Antagonists (Human Receptors)

CompoundClassKi (nM)Selectivity (vs A1/A2A/A3)Solubility
PSB-1901 Sulfonamide-Xanthine0.08 > 10,000-fold Moderate
PSB-603 Sulfonamide-Xanthine0.55> 17,000-foldLow
PSB-1115 Sulfonate-Xanthine53.4> 400-foldHigh
MRS-1754 Non-Xanthine1.97~ 200-foldLow

Validation Criteria:

  • Schild Plot: Perform the cAMP assay with varying concentrations of NECA. PSB-1901 should cause a parallel rightward shift of the NECA dose-response curve without depressing the Emax, confirming competitive antagonism .

  • Assay Window: The Signal-to-Background (S/B) ratio in the cAMP assay (NECA vs. Buffer) should be >4. If lower, check ADA activity (endogenous adenosine is likely saturating the receptor).

References

  • Jiang, J., et al. (2019). "A2B Adenosine Receptor Antagonists with Picomolar Potency."[5][6] Journal of Medicinal Chemistry, 62(8), 4032–4055.

    • Primary source for PSB-1901 synthesis, structure, and binding affinity d
  • Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as Adenosine Receptor Antagonists."[5] Handbook of Experimental Pharmacology, 200, 151–199.

    • Foundational review of the PSB-series xanthine scaffold development.
  • Borrmann, T., et al. (2009). "1-Alkyl-8-(piperazine-1-sulfonyl)phenylxanthines: development and characterization of adenosine A2B receptor antagonists..." Journal of Medicinal Chemistry, 52(13), 3994–4006.

    • Describes PSB-603, the direct precursor and radioligand analog of PSB-1901.
  • Hinz, S., et al. (2014). "Adenosine A2B Receptor Localization on Vascular Endothelial Cells..." Purinergic Signalling, 10, 437–446.

    • Validation of A2B functional assays and the role of ADA in assay buffers.

Sources

Method

Application Notes and Protocols for the Characterization of PSB-1901, a Selective A₂B Adenosine Receptor Antagonist

Introduction: The Imperative for Characterizing Novel A₂B Adenosine Receptor Antagonists The A₂B adenosine receptor (A₂BAR) is a G-protein coupled receptor implicated in a multitude of pathophysiological processes, inclu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Characterizing Novel A₂B Adenosine Receptor Antagonists

The A₂B adenosine receptor (A₂BAR) is a G-protein coupled receptor implicated in a multitude of pathophysiological processes, including inflammation, fibrosis, and cancer.[1][2] Its role in modulating immune responses has made it a compelling target for therapeutic intervention, particularly in the burgeoning field of immuno-oncology.[3] PSB-1901 has emerged as a potent and highly selective A₂B adenosine receptor antagonist, demonstrating picomolar affinity for the human A₂BAR.[1][4] As a promising small molecule therapeutic candidate, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is paramount to its progression from a preclinical tool to a clinical asset.[5]

The journey of a drug from administration to its target site is governed by its physicochemical properties, which dictate its ability to cross biological membranes (permeability) and its stability and persistence in the body (pharmacokinetics).[5][6] Poor membrane permeability can render an otherwise potent compound ineffective in vivo, while unfavorable pharmacokinetic profiles can lead to a lack of efficacy or toxicity.[6] Therefore, early and accurate assessment of these parameters is a cornerstone of modern drug discovery and development.[7][8]

This comprehensive guide provides detailed, field-proven protocols for assessing the cell permeability and pharmacokinetic profile of PSB-1901. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the experimental choices. We will first explore methods to determine passive and active permeability using the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay, respectively. Subsequently, we will detail a standard protocol for an in vivo pharmacokinetic study in a rodent model, an essential step for understanding the compound's behavior in a whole-organism system.[9]

Part 1: In Vitro Permeability Assessment

The ability of a drug to be orally absorbed is largely predicted by its permeability across the intestinal epithelium.[10] We present two complementary assays to model this critical barrier.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA) for Passive Diffusion

Expertise & Experience: The PAMPA model is a high-throughput, cell-free assay that predicts passive transcellular permeability.[11][12] It measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with lipids, to an acceptor compartment.[7] This assay is invaluable in early drug discovery for ranking compounds based on their passive diffusion potential, a key determinant of bioavailability.[11] The choice of a lipid mixture, such as lecithin, is intended to mimic the composition of a generic cell membrane.[7][13]

Trustworthiness: The protocol includes control compounds with known permeability characteristics (high and low) to validate each experimental run. Membrane integrity is also assessed post-assay to ensure the reliability of the permeability measurements.[14]

Protocol Steps: PAMPA

  • Preparation of Reagents and Plates:

    • Prepare the lipid solution (e.g., 1% lecithin in dodecane) and sonicate to ensure complete dissolution.[7]

    • Prepare the Donor Buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4 with 5% DMSO) and Acceptor Buffer (PBS, pH 7.4).[7]

    • Prepare a 10 mM stock solution of PSB-1901 in 100% DMSO. From this, create a 500 µM working solution in Donor Buffer. Prepare similar working solutions for control compounds (e.g., Testosterone - high permeability, Atenolol - low permeability).

  • Coating the Donor Plate:

    • Using a 96-well MultiScreen-IP PAMPA filter plate (Donor plate), carefully pipette 5 µL of the lipid/dodecane mixture into each well, avoiding contact with the membrane.[7]

  • Assay Execution:

    • Immediately after applying the lipid membrane, add 150 µL of the PSB-1901 and control working solutions to the appropriate wells of the Donor plate.[7]

    • Add 300 µL of Acceptor Buffer to each well of a 96-well PTFE Acceptor plate.[7]

    • Carefully place the Donor plate onto the Acceptor plate, ensuring the underside of the membrane is in contact with the buffer in the acceptor wells.[7]

    • Incubate the assembled "sandwich" plate at room temperature for 16-18 hours in a sealed container with wet paper towels to minimize evaporation.[7][13]

  • Sample Analysis:

    • After incubation, carefully separate the plates.

    • Collect samples from both the donor and acceptor wells for quantitative analysis.

    • Quantify the concentration of PSB-1901 and control compounds in each sample using a validated analytical method, typically LC-MS/MS.[8][15]

  • Data Calculation and Interpretation:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) Where: Vd = volume of donor well, Va = volume of acceptor well, A = area of the membrane, t = incubation time, [C]a = concentration in acceptor well, [C]eq = equilibrium concentration.

    • Classify the permeability of PSB-1901 based on the calculated Papp value in comparison to the control compounds.

Data Presentation: PAMPA Parameters and Controls

ParameterRecommended ValueRationale
Test Compound Conc. 10-100 µMBalances analytical sensitivity with solubility limits.
Lipid Membrane 1% Lecithin in DodecaneA standard mimetic for general passive permeability screening.[7]
Incubation Time 16-18 hoursAllows sufficient time for equilibrium to be approached for a wide range of permeabilities.[13]
pH 7.4Mimics physiological pH.
High Perm. Control TestosteroneA well-characterized compound with high passive permeability.[7]
Low Perm. Control AtenololA standard compound with known low passive permeability.
Analysis Method LC-MS/MSProvides high sensitivity and specificity for quantification in complex matrices.[15]

Visualization: PAMPA Workflow

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Prep_Reagents Prepare Reagents (Buffers, Lipid, PSB-1901) Coat_Plate Coat Donor Plate with Lipid Membrane Prep_Reagents->Coat_Plate Add_Donor Add PSB-1901 to Donor Wells Coat_Plate->Add_Donor Add_Acceptor Add Buffer to Acceptor Wells Incubate Incubate Sandwich Plate (16-18h, RT) Add_Donor->Incubate Add_Acceptor->Incubate Collect_Samples Collect Samples from Donor & Acceptor Wells Incubate->Collect_Samples LCMS Quantify by LC-MS/MS Collect_Samples->LCMS Calculate Calculate Papp Value LCMS->Calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Protocol: Caco-2 Permeability Assay for Intestinal Absorption and Efflux

Expertise & Experience: The Caco-2 permeability assay is the industry gold standard for predicting in vivo oral drug absorption.[2][10] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions and express clinically relevant transporters, such as P-glycoprotein (P-gp).[2] This model allows for the assessment of both passive diffusion and active transport mechanisms, including efflux.[10] By measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio can be calculated. An efflux ratio greater than 2 suggests the compound is a substrate for active efflux, which can limit oral bioavailability.

Trustworthiness: The integrity of the Caco-2 cell monolayer is a critical parameter for the validity of this assay. Transepithelial Electrical Resistance (TEER) is measured before and after the experiment to ensure the tight junctions are intact.[2] Additionally, the permeability of a paracellular marker, such as Lucifer yellow, is assessed to confirm monolayer confluence.

Protocol Steps: Caco-2 Permeability Assay

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells (passage 40-60) on Transwell® filter inserts (e.g., 24-well plates) for 21 days to allow for differentiation and formation of a confluent, polarized monolayer.

  • Monolayer Integrity Check:

    • Measure the TEER of each well. Only monolayers with TEER values ≥ 200 Ω·cm² are suitable for the assay.[3]

  • Preparation of Dosing Solutions:

    • Prepare a dosing solution of PSB-1901 (e.g., 10 µM) in a suitable transport buffer (e.g., Hank's Balanced Salt Solution, HBSS, pH 7.4).

    • Prepare dosing solutions for control compounds: Atenolol (low permeability), Metoprolol (high permeability), and a known P-gp substrate like Digoxin.

  • Permeability Assessment (A-B and B-A):

    • For A-B transport: Add the dosing solution to the apical (upper) compartment and fresh transport buffer to the basolateral (lower) compartment.

    • For B-A transport: Add the dosing solution to the basolateral compartment and fresh transport buffer to the apical compartment.

    • Incubate the plates at 37°C with 5% CO₂ for 2 hours on an orbital shaker.

  • Sampling and Analysis:

    • At the end of the incubation, collect samples from both the apical and basolateral compartments.

    • Quantify the concentration of PSB-1901 and control compounds in all samples using a validated LC-MS/MS method.

  • Post-Assay Integrity Check:

    • Re-measure TEER to ensure monolayer integrity was maintained throughout the experiment.

  • Data Calculation and Interpretation:

    • Calculate the Papp values for both A-B and B-A directions.

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).

    • An ER ≥ 2 suggests that PSB-1901 is subject to active efflux.

    • Compare the Papp (A-B) value of PSB-1901 to established benchmarks to classify its permeability.

Data Presentation: Caco-2 Assay Parameters

ParameterRecommended ValueRationale
Cell Line Caco-2 (Passage 40-60)Well-differentiated line expressing key intestinal transporters.
Culture Time 21 daysEnsures formation of a fully differentiated and polarized monolayer.
Integrity Check TEER (≥ 200 Ω·cm²) & Lucifer YellowConfirms the integrity of tight junctions and the cell monolayer.[3]
Test Compound Conc. 10 µMA standard concentration that is typically non-toxic and detectable.
Incubation Time 2 hoursProvides a sufficient window to measure transport without compromising cell viability.
Controls Atenolol, Metoprolol, DigoxinValidate low permeability, high permeability, and active efflux, respectively.
Analysis Method LC-MS/MSEnsures sensitive and accurate quantification.

Visualization: Caco-2 Bidirectional Permeability Workflow

Caco2_Workflow cluster_culture Monolayer Preparation cluster_transport Transport Experiment (2h, 37°C) cluster_analysis Analysis & Calculation Culture Culture Caco-2 cells on Transwell inserts (21 days) TEER1 Pre-Assay TEER Measurement (Monolayer Integrity) Culture->TEER1 Dose_AB A -> B Transport: Dose Apical Side TEER1->Dose_AB Dose_BA B -> A Transport: Dose Basolateral Side TEER1->Dose_BA Sample Collect Apical & Basolateral Samples Dose_AB->Sample Dose_BA->Sample TEER2 Post-Assay TEER Measurement Sample->TEER2 LCMS Quantify by LC-MS/MS Sample->LCMS Calculate Calculate Papp (A-B, B-A) & Efflux Ratio LCMS->Calculate

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Part 2: In Vivo Pharmacokinetic (PK) Protocol

Expertise & Experience: An in vivo PK study is essential to understand how a drug is absorbed, distributed, metabolized, and eliminated in a living organism, providing critical data such as clearance (CL), volume of distribution (Vss), half-life (t½), and oral bioavailability (%F).[5] This protocol describes a standard single-dose PK study in rats, a commonly used preclinical species. Both intravenous (IV) and oral (PO) routes of administration are included to allow for the determination of absolute oral bioavailability.

Trustworthiness: The protocol emphasizes the importance of a validated bioanalytical method for quantifying PSB-1901 in plasma, which is the cornerstone of reliable PK data.[15] The use of a sufficient number of time points and animals per group ensures the robustness of the resulting pharmacokinetic parameters.

Protocol Steps: Rodent Pharmacokinetic Study

  • Animal Model and Acclimation:

    • Use adult male Sprague-Dawley rats (or a similar standard strain), weighing 200-250g.

    • Acclimate animals for at least 3 days prior to the study with free access to food and water.[9]

  • Dose Formulation and Administration:

    • Prepare a formulation of PSB-1901 suitable for both IV (e.g., in a solution with solubilizing agents like PEG400/ethanol/saline) and PO (e.g., in a suspension with 0.5% methylcellulose) administration.

    • Divide animals into two groups (n=3-5 per group).

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect serial blood samples (approx. 100-150 µL) from a cannulated vessel (e.g., jugular vein) or via sparse sampling from the tail vein at predetermined time points.

    • IV time points (example): 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO time points (example): 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean, labeled tubes and store frozen at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and selective bioanalytical method, such as LC-MS/MS, for the quantification of PSB-1901 in rat plasma.[8][15] The method should meet regulatory guidelines for accuracy, precision, and linearity.

    • Analyze the plasma samples to determine the concentration of PSB-1901 at each time point.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

    • Key Parameters: Area Under the Curve (AUC), Clearance (CL), Volume of Distribution (Vss), Half-life (t½), Maximum Concentration (Cmax), Time to Maximum Concentration (Tmax).

    • Calculate absolute oral bioavailability (%F) using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Data Presentation: Key Pharmacokinetic Parameters

ParameterAbbreviationDescription
Maximum Concentration CmaxThe highest observed concentration in plasma.
Time to Cmax TmaxThe time at which Cmax is observed.
Area Under the Curve AUCThe total drug exposure over time.
Clearance CLThe volume of plasma cleared of the drug per unit time.
Volume of Distribution VssThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Terminal Half-life The time required for the plasma concentration to decrease by half.
Oral Bioavailability %FThe fraction of the orally administered dose that reaches systemic circulation.

Visualization: In Vivo Pharmacokinetics Workflow

PK_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Prep_Dose Prepare IV & PO Dose Formulations Dose_IV Administer IV Dose (e.g., 1 mg/kg) Prep_Dose->Dose_IV Dose_PO Administer PO Dose (e.g., 5 mg/kg) Prep_Dose->Dose_PO Blood_Sample Collect Serial Blood Samples Dose_IV->Blood_Sample Dose_PO->Blood_Sample Plasma_Prep Prepare Plasma & Store at -80°C Blood_Sample->Plasma_Prep LCMS Quantify PSB-1901 in Plasma via LC-MS/MS Plasma_Prep->LCMS PK_Analysis Non-Compartmental Analysis (NCA) LCMS->PK_Analysis Calc_Params Calculate PK Parameters (AUC, CL, t½, %F) PK_Analysis->Calc_Params

Caption: Workflow for an in vivo pharmacokinetic study in a rodent model.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Semantic Scholar. Irreversible Antagonists for the Adenosine A2B Receptor. [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119. [Link]

  • Charnwood Discovery. Caco-2 Permeability In Vitro Assay. [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

  • ResolveMass Laboratories Inc. Bioanalytical Method Development in the United States: Key Techniques and Services. [Link]

  • International Journal of Pharmaceutical Sciences. Bio-Analytical Assay Methods for Estimation of Drugs in Human Plasma using LC–MS/MS: A Review. [Link]

  • Creative Bioarray. In Vitro Permeability Assay. [Link]

  • Frontiers. The Selective Antagonism of Adenosine A2B Receptors Reduces the Synaptic Failure and Neuronal Death Induced by Oxygen and Glucose Deprivation in Rat CA1 Hippocampus in Vitro. [Link]

  • PubMed. Target validation: linking target and chemical properties to desired product profile. [Link]

  • PubMed Central. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. [Link]

  • PubMed. Target validation in drug discovery. [Link]

  • Lirias. Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. [Link]

  • PubMed Central. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]

  • PubMed. Utilization of phase I studies for target validation of first-in-class drugs. [Link]

  • PubMed. Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. [Link]

  • MDPI. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • PubMed Central. Antagonistic Roles of P2X7 and P2Y2 Receptors in Neurodegenerative Diseases. [Link]

  • Agilex Biolabs. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. [Link]

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Application

Application Note: Targeting the Adenosinergic Tumor Microenvironment with PSB-1901

[1][2] Executive Summary The tumor microenvironment (TME) is characterized by hypoxia and high extracellular adenosine (ADO) levels, often exceeding 10–100 µM compared to <20 nM in healthy tissue. While high-affinity A2A...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The tumor microenvironment (TME) is characterized by hypoxia and high extracellular adenosine (ADO) levels, often exceeding 10–100 µM compared to <20 nM in healthy tissue. While high-affinity A2A receptors are constitutively active at low ADO levels, the A2B Adenosine Receptor (A2BAR) is a low-affinity receptor activated specifically under these pathological, adenosine-rich conditions.[1]

PSB-1901 represents the current gold standard for probing this pathway.[1] It is a highly potent (K_i = 0.0835 nM human) and selective (>10,000-fold vs. A1/A2A/A3) antagonist.[1][2][3][4][5] Unlike older non-selective xanthines (e.g., theophylline) or first-generation antagonists (e.g., PSB-1115), PSB-1901 allows researchers to isolate A2B-mediated effects—specifically angiogenesis, metastasis, and M2 macrophage polarization—without off-target interference.

Mechanism of Action: The Adenosine-A2B Axis

In the TME, A2BAR acts as a "danger sensor" on both tumor cells and infiltrating immune cells (myeloid cells, Tregs). Activation drives a dual signaling cascade via G_s (cAMP elevation) and G_q (Calcium mobilization), leading to the secretion of pro-tumorigenic factors like VEGF, IL-8, and IL-10.

Pathway Diagram: A2B Signaling Blockade

The following diagram illustrates how PSB-1901 intercepts the pro-tumorigenic signaling cascade initiated by hypoxic adenosine accumulation.[1]

A2B_Pathway Hypoxia TME Hypoxia ATP Extracellular ATP Hypoxia->ATP Cell Stress/Death ADO High Adenosine (>10 µM) ATP->ADO Hydrolysis CD39_73 CD39 / CD73 (Ectonucleotidases) CD39_73->ADO A2BAR A2B Receptor (G_s / G_q coupled) ADO->A2BAR Activates PSB1901 PSB-1901 (Antagonist) PSB1901->A2BAR BLOCKS (Ki ~84 pM) Signaling cAMP ↑ & Ca2+ ↑ PKA / PKC Activation A2BAR->Signaling Outcomes PRO-TUMOR EFFECTS: 1. VEGF Release (Angiogenesis) 2. IL-10/TGF-β (Immune Suppression) 3. EMT / Metastasis Signaling->Outcomes

Figure 1: Mechanism of PSB-1901. It competitively blocks A2BAR, preventing the Gs/Gq-mediated release of angiogenic and immunosuppressive factors.

Application Protocols

Protocol A: Reversing M2 Macrophage Polarization (In Vitro)

Objective: Demonstrate PSB-1901's ability to prevent adenosine-mediated polarization of macrophages toward the immunosuppressive M2 phenotype.[1]

Materials:
  • Cell Line: THP-1 monocytes or primary Bone Marrow-Derived Macrophages (BMDMs).[1]

  • Reagents: PMA (phorbol 12-myristate 13-acetate), NECA (stable adenosine analog), PSB-1901 stock (10 mM in DMSO).[1]

  • Readout: qPCR (Arg1, IL-10 markers) or ELISA (VEGF, IL-10).[1]

Workflow:
  • Differentiation:

    • Seed THP-1 cells (5 x 10^5 cells/well) in 6-well plates.

    • Treat with 100 nM PMA for 24 hours to induce macrophage (M0) differentiation.[1]

    • Rest cells in fresh media (RPMI + 10% FBS) for 24 hours.[1]

  • Drug Treatment (Pre-incubation):

    • Replace media with serum-reduced media (1% FBS) to minimize background adenosine deaminase activity.[1]

    • Add PSB-1901 at varying concentrations: 1 nM, 10 nM, 100 nM .[1]

    • Control: Vehicle (DMSO < 0.1%).[1][6]

    • Incubate for 30 minutes at 37°C.

  • Stimulation:

    • Add NECA (1 µM) to stimulate A2B receptors (mimicking TME adenosine).[1]

    • Note: NECA is used because natural adenosine degrades rapidly.[1]

    • Incubate for 24 hours .

  • Analysis (qRT-PCR):

    • Lyse cells and extract RNA.[1]

    • Assess M2 Markers: Arg1, CD206, IL-10, VEGF.[1]

    • Assess M1 Markers: TNF-α, IL-12.[1]

    • Expected Result: NECA induces M2 markers; PSB-1901 dose-dependently suppresses this induction (IC50 typically < 10 nM).[1]

Protocol B: Tumor Growth Inhibition (In Vivo Syngeneic Model)

Objective: Evaluate the efficacy of PSB-1901 in reducing tumor growth via TME modulation in immunocompetent mice.[1]

Experimental Design:
  • Model: C57BL/6 mice inoculated with Lewis Lung Carcinoma (LLC) or B16-F10 melanoma (tumors known for high A2B expression/hypoxia).[1]

  • Group Size: n=10 mice per group.

Preparation of PSB-1901 for Injection:

PSB-1901 is highly hydrophobic.[1] Proper formulation is critical.

  • Vehicle: 10% DMSO + 40% PEG-400 + 50% Saline (or PBS).[1]

  • Method: Dissolve PSB-1901 in DMSO first.[1] Slowly add PEG-400, vortex, then add Saline. Sonicate if necessary to ensure a clear solution or stable suspension.[1]

Dosing Regimen:
GroupTreatmentDoseRouteFrequency
1 Vehicle ControlN/Ai.p.[1]Daily
2 PSB-1901 (Low)1 mg/kgi.p.[1]Daily
3 PSB-1901 (High)5 mg/kgi.p.[1]Daily
4 Combination*5 mg/kg + anti-PD-1i.p.[1]Daily / 2x week

*Rationale for Group 4: A2B blockade reduces immune suppression, potentially re-sensitizing tumors to checkpoint inhibitors.[1]

Workflow:
  • Inoculation: Inject 5 x 10^5 tumor cells subcutaneously into the right flank.[1]

  • Enrollment: Begin treatment when tumors reach palpable size (~50-100 mm³), typically Day 7-10.[1]

  • Monitoring: Measure tumor volume (caliper: L x W² / 2) every 2 days.

  • Endpoint: Day 21-28. Harvest tumors for Flow Cytometry (CD8+ T-cell infiltration vs. CD11b+ myeloid cells).

Technical Data & Handling

Solubility & Stability
  • Molecular Weight: 573.46 g/mol [1][7][8]

  • Solubility:

    • DMSO: Soluble up to ~20 mM (warm to 37°C if needed).[1]

    • Water/PBS: Insoluble.[1] Do not attempt direct aqueous dissolution.[1]

  • Stock Storage:

    • Prepare 10 mM aliquots in anhydrous DMSO.

    • Store at -80°C (stable for 6 months).

    • Avoid repeated freeze-thaw cycles (maximum 3).[1]

Potency Profile (Comparison)

Use this table to justify selecting PSB-1901 over other reagents in your grant or paper.

CompoundTargetHuman K_i (nM)SelectivityNotes
PSB-1901 A2B 0.08 >10,000x Picomolar potency; highly selective.
PSB-1115A2B53.4ModerateOlder standard; significantly less potent.[1]
PSB-603A2B0.55HighExcellent alternative, but less potent than 1901.[1]
EnprofyllineA2B~7,000PoorNon-selective; hits other xanthine targets.[1]
MRS-1754A2B1.97ModerateGood, but less selective vs A1.[1]

References

  • Jiang, J., et al. (2019). "A2B Adenosine Receptor Antagonists with Picomolar Potency."[1][9] Journal of Medicinal Chemistry, 62(8), 4032–4046.

    • Primary citation for PSB-1901 synthesis, structure, and binding affinity.
  • Vigano, S., et al. (2019). "Targeting Adenosine in Cancer Immunotherapy to Enhance T-Cell Function."[1] Frontiers in Immunology, 10, 925.[1]

    • Review of the adenosine axis in TME and r
  • Cekic, C., & Linden, J. (2016). "Purinergic regulation of the immune system."[1] Nature Reviews Immunology, 16(3), 177-192.

    • Foundational text on purinergic signaling mechanisms in immune cells.
  • Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as Adenosine Receptor Antagonists."[1] Handbook of Experimental Pharmacology, 200, 151–199.[1]

    • Background on the chemical class and development of PSB series antagonists.

Sources

Method

Application Note: Handling, Storage, and Experimental Protocols for PSB-1901

Executive Summary PSB-1901 is a highly potent and selective antagonist of the A2B Adenosine Receptor (A2BAR) , exhibiting picomolar affinity (

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

PSB-1901 is a highly potent and selective antagonist of the A2B Adenosine Receptor (A2BAR) , exhibiting picomolar affinity (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 nM for human A2BAR).[1][2][3][4] Unlike earlier generations of xanthine derivatives, PSB-1901 offers >10,000-fold selectivity over other adenosine receptor subtypes (A1, A2A, A3), making it a critical tool for dissecting A2BAR-mediated signaling in immuno-oncology, inflammation, and fibrosis research.

This guide provides a standardized protocol for handling PSB-1901 to ensure experimental reproducibility. Improper storage or solubilization can lead to compound degradation or precipitation, yielding false-negative results in sensitive cAMP or Calcium flux assays.

Chemical Identity & Properties

PropertySpecification
Product Name PSB-1901
CAS Number 2332835-02-4
Chemical Class 8-substituted Xanthine Derivative (Sulfonamide)
Molecular Formula

Molecular Weight 573.46 g/mol
Physical Appearance White to off-white solid powder
Solubility (Primary) DMSO (

10 mM)
Solubility (Secondary) Ethanol (Low/Variable); Water (Insoluble without co-solvents)
Target Human/Mouse Adenosine A2B Receptor (A2BAR)
Potency (

)
0.0835 nM (Human); 0.131 nM (Mouse)

Storage & Stability Protocols

Solid Powder Storage

Upon receipt, the lyophilized powder is stable but sensitive to moisture and oxidative stress.

  • Temperature: Store at -20°C immediately.

  • Desiccation: Keep the vial inside a sealed bag with a desiccant pack to prevent hygroscopic absorption during refrigeration cycles.

  • Shelf Life: Stable for at least 2 years if kept desiccated and frozen.

Stock Solution Storage (Critical)

Once dissolved in DMSO, the stability profile changes. Hydrolysis and freeze-thaw degradation become risks.

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the required vehicle.

  • Concentration: Prepare a high-concentration master stock (e.g., 10 mM ) to minimize the volume of DMSO added to cell cultures later.

  • Aliquot Strategy: Do NOT store the bulk stock in one tube. Aliquot into single-use volumes (e.g., 20 µL or 50 µL) to avoid freeze-thaw cycles.

  • Temperature: Store aliquots at -80°C .

    • -80°C Stability: ~6 months.[4][5][6]

    • -20°C Stability: ~1 month.[4][5]

Storage Decision Tree (Visualization)

StorageProtocol Start Receive PSB-1901 Powder SolidStore Store Solid at -20°C (Desiccated) Start->SolidStore Immediate Storage Solubilize Solubilize in Anhydrous DMSO (Target: 10 mM) SolidStore->Solubilize For Experiment Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw) Solubilize->Aliquot Freeze80 Store Aliquots at -80°C (Shelf Life: 6 Months) Aliquot->Freeze80 Preferred Freeze20 Store Aliquots at -20°C (Shelf Life: 1 Month) Aliquot->Freeze20 Short Term

Figure 1: Decision matrix for the storage of solid and solubilized PSB-1901 to maximize compound longevity.

Solubilization & Handling Protocol

Preparation of 10 mM Stock Solution

Safety Note: Wear standard PPE (gloves, lab coat, goggles). DMSO penetrates skin and can carry dissolved compounds into the body.

  • Equilibration: Allow the vial of PSB-1901 powder to warm to room temperature before opening. This prevents condensation from forming inside the cold vial.

  • Calculation: Calculate the required DMSO volume.

    
    
    Example: For 1 mg of PSB-1901, add 174.4 µL  of DMSO to achieve 10 mM.
    
  • Dissolution: Add the DMSO. Vortex vigorously for 30-60 seconds.

    • Observation: The solution should be clear. If particles persist, sonicate in a water bath for 2-5 minutes at room temperature.

  • Aliquoting: Dispense into light-protective (amber) microcentrifuge tubes.

Preparation of Working Solutions (Cell Culture)

PSB-1901 is hydrophobic. Direct addition of the 10 mM DMSO stock to aqueous media may cause precipitation if the concentration jump is too high.

  • Step 1: Dilute the 10 mM stock into an intermediate concentration (e.g., 100 µM) using culture media or PBS .

    • Note: Ensure the final DMSO concentration in the cell assay is <0.1% to avoid solvent toxicity.

  • Step 2: Perform serial dilutions from the intermediate stock to reach the target nanomolar range (0.1 nM – 100 nM).

Experimental Application Notes

Mechanism of Action (Pathway Context)

PSB-1901 blocks the A2B receptor, which is Gs (and Gq) coupled. Under high adenosine conditions (e.g., tumor hypoxia), A2BAR activation increases intracellular cAMP and Calcium. PSB-1901 treatment should reduce these signals.

MOA Adenosine Adenosine (High Conc.) A2BAR A2B Receptor (GPCR) Adenosine->A2BAR Activates Gs Gs Protein A2BAR->Gs PSB1901 PSB-1901 (Antagonist) PSB1901->A2BAR Blocks AC Adenylyl Cyclase Gs->AC cAMP cAMP (Up) AC->cAMP PKA PKA Signaling cAMP->PKA Tumor Tumor Growth / Immune Suppression PKA->Tumor

Figure 2: Mechanistic pathway. PSB-1901 inhibits the Adenosine-A2BAR-cAMP axis, reversing immune suppression.

Suggested Concentration Ranges

Due to its high potency (


 nM), typical screening concentrations are lower than older antagonists like PSB-1115.
Assay TypeRecommended RangeNotes
Radioligand Binding 0.01 nM – 10 nMTo determine

or displacement.
cAMP Functional Assay 1 nM – 100 nMFull inhibition usually observed at 10-50 nM.
In Vivo (Mouse) 1 – 5 mg/kgRequires formulation (e.g., DMSO/PEG400/Water).
In Vivo Formulation Guide

For animal studies, DMSO alone is not suitable. A common vehicle for hydrophobic xanthines is:

  • 5% DMSO (Solubilize powder here first).

  • 40% PEG 300 or PEG 400 .

  • 5% Tween 80 .

  • 50% Saline (Add last, slowly with vortexing).

Validation: Always check for precipitation upon adding Saline. If precipitate forms, increase the PEG ratio or sonicate.

References

  • MedChemExpress . PSB-1901 Product Datasheet & Handling Instructions. Retrieved from

  • Jiang, J., et al. (2019) .[2] A2B Adenosine Receptor Antagonists with Picomolar Potency. Journal of Medicinal Chemistry. (Primary description of PSB-1901 synthesis and potency). Retrieved from

  • Borbély, G., et al. 1,8-Disubstituted Xanthine Derivatives: Synthesis of Potent A2B Selective Adenosine Receptor Antagonists. Retrieved from

  • CymitQuimica . Chemical Properties and Purity of PSB-1901. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting PSB-1901 Precipitation in Aqueous Buffers

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for PSB-1901. This guide is designed for researchers, scientists, and drug development professionals who are utilizing PS...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for PSB-1901. This guide is designed for researchers, scientists, and drug development professionals who are utilizing PSB-1901 in their experiments. As a potent and highly selective A2B adenosine receptor (A2BAR) antagonist, PSB-1901 is a valuable tool in cancer research and beyond.[1][2] However, its hydrophobic nature presents a common challenge: precipitation in aqueous buffers.

This document provides in-depth, field-proven insights and step-by-step protocols to help you overcome solubility issues, ensuring the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when handling PSB-1901 in the lab.

Q1: My PSB-1901 precipitated immediately after I diluted my DMSO stock into my aqueous buffer (e.g., PBS). What is the first thing I should check?

A1: This is the most frequent issue encountered with hydrophobic compounds like PSB-1901. The primary cause is typically "solvent shock," where the compound, happily dissolved in a high concentration of an organic solvent, is suddenly introduced to an aqueous environment where its solubility is poor.

The first and most critical factor to verify is the final concentration of your organic solvent (e.g., DMSO) in the aqueous buffer. For most biological assays, the final DMSO concentration should be kept below 0.5% (v/v) to avoid artifacts.[3] However, for some compounds, even this concentration is too low to maintain solubility at the desired final concentration of PSB-1901.

Immediate Action Plan:

  • Calculate Your Final DMSO %: Double-check your dilution math. If you added 5 µL of a DMSO stock to a final volume of 1 mL, your final DMSO concentration is 0.5%.

  • Re-dissolve and Dilute Differently: If precipitation occurs, the most straightforward approach is to remake the solution by first preparing a more dilute intermediate stock in 100% DMSO. This allows you to add a larger volume of a lower concentration stock to your final buffer, which can sometimes prevent immediate precipitation.

  • Vortex During Dilution: When preparing the final solution, add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing can help prevent the formation of localized high concentrations of PSB-1901 that can initiate precipitation.

Q2: What is the definitive, step-by-step protocol for preparing a PSB-1901 stock solution?

A2: Preparing a stable, high-concentration stock solution is the foundation for successful experiments. Given that PSB-1901 is highly soluble in DMSO (≥ 100 mg/mL), this is the recommended starting solvent.[1]

(See Protocol 1: Preparation of a Primary Stock Solution in DMSO in the Experimental Protocols section for a detailed walkthrough.)

The key is to ensure the compound is fully dissolved in the organic solvent before any dilution into an aqueous medium is attempted. Any undissolved microcrystals in the stock solution will act as nucleation sites, accelerating precipitation in the final buffer.

Q3: I've kept my final DMSO concentration below 0.5%, but my PSB-1901 solution still becomes cloudy or shows precipitation over time. What are my next options?

A3: If you've optimized the dilution process and still face precipitation, it indicates that the intrinsic solubility of PSB-1901 in your specific aqueous buffer is being exceeded. The following strategies, ordered from simplest to most complex, can be employed.

  • pH Adjustment: For compounds with ionizable groups, altering the pH of the buffer can significantly increase solubility.[3] Although the specific pKa of PSB-1901 is not readily published, its structure suggests potential sites for protonation. A systematic test of solubility across a range of pH values is a valuable next step.

  • Use of Co-solvents: If your assay can tolerate it, introducing a secondary organic solvent (a co-solvent) into the aqueous buffer can increase the overall solvating power of the medium.

  • Inclusion of Solubilizing Excipients: These are additives that directly enhance compound solubility. The two most common classes are surfactants and cyclodextrins.[3]

    • Surfactants (e.g., Tween® 80, Pluronic® F-68): At concentrations above their critical micelle concentration (CMC), these molecules form micelles that can encapsulate hydrophobic compounds like PSB-1901, effectively shielding them from the aqueous environment.[3][4]

    • Cyclodextrins (e.g., HP-β-cyclodextrin): These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form an "inclusion complex" with PSB-1901, increasing its apparent water solubility.[3]

(See Protocol 2: Screening for Optimal Buffer pH and Protocol 3: Using Solubilizing Excipients for detailed methodologies.)

Q4: Could the specific type of aqueous buffer I'm using be the problem?

A4: Yes, absolutely. The "salting-out" effect is a common phenomenon where the solubility of a non-polar compound decreases as the salt concentration in the buffer increases.[4]

If you are using a buffer with a high salt concentration (e.g., standard Phosphate Buffered Saline), this could be exacerbating the precipitation.

Troubleshooting Steps:

  • Test a Lower Salt Buffer: Try preparing your final PSB-1901 solution in a buffer with a lower ionic strength (e.g., 10 mM HEPES or Tris) or even in sterile, purified water.[4]

  • Compare Dilution Methods: Perform a side-by-side test. In one tube, dilute your DMSO stock directly into your high-salt buffer. In a second tube, perform a serial dilution: first from 100% DMSO into sterile water, and then make the final dilution from this intermediate into your high-salt buffer. The second method can sometimes prevent immediate precipitation.[4]

Q5: How should I store my PSB-1901 stock solutions to maintain their integrity and prevent solubility issues later?

A5: Proper storage is crucial for the long-term stability and performance of PSB-1901.

  • Solid Compound: Store the lyophilized powder at -20°C or colder, protected from light.

  • Stock Solutions: Once dissolved in DMSO, prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and lead to precipitation. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Before use, allow the aliquot to warm completely to room temperature and centrifuge it briefly to pellet any potential aggregates before opening.

Visual Troubleshooting Workflow

This flowchart provides a logical decision-making process for addressing PSB-1901 precipitation.

G start Precipitation of PSB-1901 Observed in Aqueous Buffer check_dmso Step 1: Verify & Optimize DMSO Concentration start->check_dmso is_dmso_ok Is Final DMSO < 0.5%? And is dilution optimized? check_dmso->is_dmso_ok is_dmso_ok->check_dmso No (Re-prepare stock, optimize dilution) ph_adjust Step 2: Modify Buffer (Tier 1 Approach) is_dmso_ok->ph_adjust Yes test_ph Test Solubility in Buffers of Different pH (e.g., 5.5, 7.4, 8.5) ph_adjust->test_ph ph_success Success? (Precipitation Resolved) test_ph->ph_success excipients Step 3: Add Solubilizing Excipients (Tier 2 Approach) ph_success->excipients No final_solution Solution is Stable. Proceed with Experiment. ph_success->final_solution Yes test_excipients Screen Surfactants (Tween® 80) or Cyclodextrins (HP-β-CD) excipients->test_excipients excipient_success Success? (Precipitation Resolved) test_excipients->excipient_success excipient_success->final_solution Yes consult Consult Literature for Advanced Formulation Strategies excipient_success->consult No

Caption: Troubleshooting Decision Tree for PSB-1901 Precipitation.

Data Summary Table

IssueProbable Cause(s)Recommended Solution(s)
Immediate, heavy precipitation upon dilution Final organic solvent concentration is too low to support solubility ("solvent shock").Ensure final DMSO is <0.5% but as high as the assay allows. Use vigorous mixing during dilution. Prepare a more dilute intermediate stock.[3]
Solution is initially clear but becomes cloudy over time Compound is at or near its saturation limit; slow nucleation and crystal growth are occurring.Decrease the final concentration of PSB-1901. Try adjusting the buffer pH to a more favorable range.[3]
Precipitation is worse in PBS than in Tris buffer "Salting-out" effect due to high ionic strength of the buffer.Use a buffer with lower salt concentration. Perform serial dilutions into pure water before the final dilution into the buffer.[4]
Precipitation still occurs after optimizing solvent and buffer Intrinsic poor aqueous solubility of the compound that requires further intervention.Incorporate solubilizing excipients like Tween® 80 or HP-β-cyclodextrin into the final buffer.[3]

Experimental Protocols

Protocol 1: Preparation of a Primary Stock Solution in DMSO

Objective: To prepare a concentrated, fully solubilized stock solution of PSB-1901 in DMSO.

Materials:

  • PSB-1901 solid powder (Molecular Weight: 573.46 g/mol [2][5])

  • Anhydrous, high-purity DMSO[1]

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance[6]

  • Vortex mixer and/or sonicator

Procedure:

  • Equilibration: Allow the vial of PSB-1901 to warm to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh a desired amount of PSB-1901 (e.g., 5 mg) into a clean, tared tube.

  • Solvent Addition: Calculate the volume of DMSO required to achieve the desired stock concentration. For a 50 mM stock solution with 5 mg of PSB-1901:

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (L) = 0.005 g / (0.050 mol/L * 573.46 g/mol ) = 0.000174 L = 174 µL

    • Add 174 µL of anhydrous DMSO to the tube containing 5 mg of PSB-1901.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If any solid particles remain, briefly sonicate the tube in a water bath until the solution is completely clear.[4]

  • Inspection: Visually inspect the solution against a bright light to ensure no undissolved particulates are present.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.[1]

Protocol 2: Screening for Optimal Buffer pH

Objective: To determine if adjusting the pH of the aqueous buffer improves the solubility of PSB-1901.

Materials:

  • PSB-1901 DMSO stock solution (from Protocol 1)

  • A series of buffers with different pH values (e.g., 20 mM Citrate buffer pH 5.5, 20 mM HEPES pH 7.4, 20 mM Tris buffer pH 8.5)

  • Clear microplate or microcentrifuge tubes

  • Plate reader or nephelometer (optional, for quantitative analysis)

Procedure:

  • Preparation: Aliquot 200 µL of each buffer into separate wells of a microplate or into tubes.

  • Dilution: Add a small, consistent volume of the PSB-1901 DMSO stock to each buffer to achieve a final concentration that is known to precipitate in your standard buffer (e.g., add 1 µL of a 20 mM stock to 200 µL of buffer for a final concentration of 100 µM, with 0.5% DMSO).

  • Incubation: Mix well and let the solutions stand at room temperature for 30 minutes.

  • Observation: Visually inspect each well for signs of precipitation (cloudiness, particulates). For a more quantitative measure, read the absorbance at 600 nm (A600) or measure the turbidity using a nephelometer. A lower reading indicates better solubility.

  • Analysis: Identify the pH range that provides the best solubility for PSB-1901. Ensure this pH is compatible with your biological assay.

Protocol 3: Using Solubilizing Excipients

Objective: To prepare a stock solution of PSB-1901 using a solubilizing excipient and confirm its stability upon dilution.

Materials:

  • PSB-1901 DMSO stock solution (from Protocol 1)

  • Selected solubilizing excipient (e.g., 10% Tween® 80 solution, 45% (w/v) HP-β-cyclodextrin solution)

  • Aqueous buffer (e.g., PBS)

  • Vortex mixer

Procedure:

  • Buffer Preparation: Prepare your final assay buffer containing the solubilizing excipient at a working concentration. For example, add Tween® 80 to your PBS to a final concentration of 0.01-0.1%.

  • Dilution: Add the PSB-1901 DMSO stock directly to the excipient-containing buffer while vortexing.

  • Observation: Compare the clarity of this solution to a control solution prepared without the excipient. A clear, particle-free solution indicates that the excipient has successfully increased the solubility of PSB-1901.[3]

  • Validation: It is critical to run a control experiment to ensure the chosen excipient at the final concentration does not interfere with your biological assay.

References

  • Papanikolopoulou, K., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Kawamura, A., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay? [Forum discussion]. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006).
  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • Lab Manager. (2024). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. Retrieved from [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Retrieved from [Link]

Sources

Optimization

Technical Guide: Optimizing PSB-1901 Concentration for IC50 Determination

Executive Summary PSB-1901 is a highly potent, selective antagonist for the human A2B Adenosine Receptor (A2BAR) with a reported of 0.0835 nM (83.5 pM). Due to its picomolar affinity, standard IC50 protocols often fail d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

PSB-1901 is a highly potent, selective antagonist for the human A2B Adenosine Receptor (A2BAR) with a reported


 of 0.0835 nM  (83.5 pM). Due to its picomolar affinity, standard IC50 protocols often fail due to ligand depletion, detection limits, or improper dilution windows. This guide provides a technical framework to accurately determine the IC50 of PSB-1901, focusing on the cAMP accumulation assay  (the primary signaling pathway for Gs-coupled A2BAR).

Part 1: Stock Preparation & Solubility (The Foundation)

Q1: What is the optimal solvent and storage strategy for PSB-1901?

Recommendation: Dissolve PSB-1901 in 100% DMSO . Although the theoretical solubility is high (~174 mM), practical handling for picomolar assays requires lower stock concentrations to ensure accuracy during serial dilution.

  • Primary Stock: Prepare a 10 mM stock solution in anhydrous DMSO.

  • Storage: Aliquot into single-use amber vials (to prevent light degradation) and store at -80°C . Avoid repeated freeze-thaw cycles.[1]

  • Working Stock: On the day of the experiment, dilute the primary stock to 100 µM or 10 µM in DMSO before transferring to the assay buffer.

Q2: How do I prevent "sticking" given the compound's hydrophobicity?

Causality: PSB-1901 (MW: 573.47 g/mol ) is a hydrophobic molecule. At low nanomolar concentrations, significant amounts of the compound can adsorb to plasticware (tips, reservoirs, plates), leading to a right-shifted IC50 (underestimation of potency).

Protocol Adjustment:

  • Carrier Protein: Include 0.1% BSA (Bovine Serum Albumin) or 0.01% CHAPS in your assay buffer. This "coats" the plastic and keeps the compound in solution.

  • Material: Use low-binding polypropylene plates for intermediate dilutions. Do not perform serial dilutions directly in the polystyrene assay plate.

  • Mixing: Mix by pipetting up and down at least 5 times; vortexing low-volume protein solutions can cause foaming and denaturation.

Part 2: Assay Design & Range Finding (The Experiment)

Q3: What concentration range should I use for a picomolar inhibitor?

Scientific Logic: To fit a sigmoidal dose-response curve accurately, you need defined plateaus at both the top (100% inhibition) and bottom (0% inhibition) of the curve. Given the


 pM, the expected IC50 will likely fall between 0.1 nM and 1.0 nM , depending on the agonist concentration used (Cheng-Prusoff equation).

Recommended Range:

  • Top Concentration: 1 µM (1000 nM). This provides >1000-fold coverage over the

    
    .[2]
    
  • Dilution Factor: 1:4 or 1:5 (semi-log is often too sparse for steep curves).

  • Number of Points: 10–12 points.

  • Range: 1 µM down to ~0.3 pM .

Q4: How do I select the correct Agonist concentration (EC80)?

Critical Step: The IC50 of a competitive antagonist like PSB-1901 is dependent on the agonist concentration.

  • Step 1: Run a full dose-response curve for your agonist (e.g., NECA or Adenosine ) to determine its EC50.

  • Step 2: Select the EC80 concentration of the agonist for the inhibition assay.

    • Why EC80? It provides a robust signal window (Z' factor) while remaining sensitive to antagonism. Using saturating agonist (EC100) will artificially inflate the IC50.

Visualization: Assay Workflow (cAMP)

G cluster_0 1. Preparation cluster_1 2. Cell Treatment cluster_2 3. Detection Stock PSB-1901 Stock (10 mM DMSO) Dilution Serial Dilution (1:4 in Buffer+BSA) Stock->Dilution Dilute Cells A2BAR+ Cells (HEK293/CHO) Dilution->Cells Add Antagonist Incubation1 Pre-incubation (15-30 min) Cells->Incubation1 Agonist Add Agonist (NECA at EC80) Incubation1->Agonist Incubation2 Stimulation (30-60 min) Agonist->Incubation2 Lysis Lysis & Detection (HTRF/GloSensor) Incubation2->Lysis Analysis IC50 Calculation Lysis->Analysis

Caption: Workflow for measuring PSB-1901 inhibition of A2BAR-mediated cAMP accumulation.

Part 3: Troubleshooting & Data Analysis (The Analysis)

Q5: My IC50 is much higher than the reported Ki (e.g., >10 nM). Why?

Diagnosis: This is often due to the "Cheng-Prusoff Shift" or Ligand Depletion .

  • Agonist Overload: If you used [Agonist] >> EC50, the IC50 shifts right.

    • Correction: Calculate

      
       using the Cheng-Prusoff equation:
      
      
      
      
  • Receptor Density (Tight Binding Limit): PSB-1901 is a picomolar binder. If the concentration of receptors in your well (

    
    ) is higher than the 
    
    
    
    (e.g., high receptor expression), the assumption that
    
    
    fails. You are measuring the receptor concentration, not the affinity.
    • Solution: Reduce cell density or use a "depletion-corrected" fitting model (e.g., Morrison equation) in your software (GraphPad Prism).

Q6: The Hill Slope is too steep (> 1.5) or too shallow (< 0.7).
  • Steep Slope (>1.5): Suggests precipitation of the compound at high concentrations or non-specific toxicity. Check solubility limits.

  • Shallow Slope (<0.7): Suggests negative cooperativity or, more likely, incomplete equilibration . Ensure the pre-incubation time (Step 2 in diagram) is sufficient (at least 30 mins) for the antagonist to bind before adding the agonist.

Visualization: Troubleshooting Decision Tree

Troubleshooting Start Issue: IC50 Shifted or Poor Fit CheckSlope Check Hill Slope Start->CheckSlope Steep Slope > 1.5 (Precipitation?) CheckSlope->Steep Shallow Slope < 0.8 (Equilibration?) CheckSlope->Shallow Normal Slope ~ 1.0 (Potency Shift?) CheckSlope->Normal Action1 Reduce Top Conc. Check Solubility Steep->Action1 Action2 Increase Pre-incubation Check Mixing Shallow->Action2 Action3 Check Agonist Conc. Verify Cell Density Normal->Action3

Caption: Decision matrix for diagnosing aberrant IC50 curves in PSB-1901 assays.

Summary Table: Experimental Parameters

ParameterRecommended ValueNotes
Solvent DMSO (Anhydrous)Final assay concentration < 0.5%
Assay Buffer HBSS + 20mM HEPESAdd 0.1% BSA to prevent loss
Agonist NECA or AdenosineUse at EC80 concentration
Pre-incubation 30 minutesEssential for high-affinity binders
Top Concentration 1 µMSufficient to reach 100% inhibition
Cell Density Optimized per kitAvoid "Receptor Sink" effect

References

  • Jiang, J., et al. (2019). A2B Adenosine Receptor Antagonists with Picomolar Potency.[3] Journal of Medicinal Chemistry, 62(8), 4032–4046.

  • MedChemExpress. PSB-1901 Product Information & Biological Activity.

  • TargetMol. PSB-1901 Chemical Properties and Safety Guide.

  • Neubig, R. R., et al. (2003). International Union of Pharmacology Committee on Receptor Nomenclature and Drug Classification. XXXVIII. Update on Terms and Symbols in Quantitative Pharmacology. Pharmacological Reviews, 55(4), 597-606.

Sources

Troubleshooting

Technical Support Center: Minimizing Off-Target Effects with PSB-1901

Product: PSB-1901 (8-(4-((4-(4-bromophenyl)piperazin-1-yl)sulfonyl)phenyl)-1-propylxanthine) Primary Target: Adenosine A2B Receptor (A2BAR) Antagonist Potency: = 0.0835 nM (Human A2BAR) Selectivity: >10,000-fold vs. A1,...

Author: BenchChem Technical Support Team. Date: February 2026

Product: PSB-1901 (8-(4-((4-(4-bromophenyl)piperazin-1-yl)sulfonyl)phenyl)-1-propylxanthine) Primary Target: Adenosine A2B Receptor (A2BAR) Antagonist Potency:


 = 0.0835 nM (Human A2BAR)
Selectivity:  >10,000-fold vs. A1, A2A, and A3 Adenosine Receptors[1][2][3][4]

Part 1: Core Directive & Technical Profile

Welcome to the PSB-1901 Technical Support Hub. This guide addresses the specific challenges of using PSB-1901 , a highly potent A2B Adenosine Receptor antagonist .

Critical Distinction: The "PSB" prefix is widely associated with purinergic P2 receptor ligands (e.g., PSB-0474 for P2Y6). However, PSB-1901 is an Adenosine Receptor antagonist , not a P2Y ligand. Confusion regarding the target class is the primary source of experimental error.

The "Picomolar Paradox"

PSB-1901 is a picomolar antagonist (


 pM). The most common cause of off-target effects is overdosing . Researchers accustomed to using micromolar (

M) concentrations for standard antagonists often use PSB-1901 at 1–10

M. At these concentrations (10,000x above

), the compound’s exquisite selectivity collapses, leading to:
  • A1/A2A Receptor Blockade: Loss of subtype specificity.

  • PDE Inhibition: The xanthine core (similar to caffeine/theophylline) can inhibit phosphodiesterases (PDEs) at high micromolar concentrations, altering cAMP levels independently of the receptor.

  • Physicochemical Artifacts: The bromophenyl/sulfonamide moieties increase lipophilicity, leading to non-specific membrane intercalation or precipitation in aqueous buffers.

Part 2: Troubleshooting Guides & FAQs

Section A: Selectivity & Dosing Issues

Q1: I am observing inhibition of A1 and A2A receptors. Is the selectivity data for PSB-1901 incorrect? Diagnosis: Likely User Error (Overdosing). Technical Explanation: While PSB-1901 has >10,000-fold selectivity, thermodynamics dictates that at sufficiently high concentrations, low-affinity binding sites will be occupied. If you screen at 10


M, you are forcing interactions with A1 (

> 1

M) and A2A receptors. Solution:
  • Titrate Down: Perform a dose-response curve starting at 0.1 nM up to 100 nM .

  • The "Ceiling" Rule: For specific A2B antagonism, do not exceed 100 nM in your assay. This maintains >95% receptor occupancy at A2B while remaining below the threshold for A1/A2A binding.

Q2: My cAMP baseline is fluctuating unexpectedly even without agonist stimulation. Diagnosis: Potential PDE Inhibition or Inverse Agonism. Technical Explanation: PSB-1901 is based on a xanthine scaffold.[1][2][5] Xanthines are non-selective phosphodiesterase (PDE) inhibitors. If used at high concentrations (>1


M), PSB-1901 may inhibit cAMP degradation, masking its receptor-mediated antagonistic effect (which should prevent cAMP accumulation).
Solution: 
  • Control: Include a condition with a standard PDE inhibitor (e.g., Rolipram or IBMX) to distinguish receptor effects from enzymatic inhibition.

  • Validation: Verify effects using a structurally distinct A2B antagonist (non-xanthine class) to confirm the phenotype is receptor-mediated.

Section B: Solubility & Stability[4][6]

Q3: The compound precipitates when added to the cell culture media. Diagnosis: Solvent Shock / Hydrophobicity. Technical Explanation: PSB-1901 is lipophilic. Direct addition of a high-concentration DMSO stock (e.g., 10 mM) into aqueous media causes rapid local precipitation before dispersion. Solution:

  • Step-Down Dilution: Do not pipet directly from 10 mM stock to the well.

    • Dilute 10 mM stock to 100

      
      M in 100% DMSO.
      
    • Dilute 100

      
      M to 1 
      
      
      
      M in PBS/Media (intermediate step).
    • Add to cells to achieve final 1–10 nM concentration.

  • DMSO Limit: Keep final DMSO concentration <0.1% to avoid solvent-induced cytotoxicity or membrane permeabilization.

Part 3: Visualization & Experimental Protocols

A2B Signaling Pathway & PSB-1901 Intervention

The A2B receptor couples to both Gs (cAMP accumulation) and Gq (Calcium mobilization). PSB-1901 blocks both pathways.

A2B_Signaling PSB PSB-1901 (Antagonist) A2B A2B Receptor (GPCR) PSB->A2B Blocks (Ki 0.08 nM) Adenosine Adenosine/NECA (Agonist) Adenosine->A2B Activates Gs Gs Protein A2B->Gs Gq Gq Protein A2B->Gq AC Adenylyl Cyclase Gs->AC Stimulates PLC PLC-beta Gq->PLC Stimulates cAMP cAMP Increase AC->cAMP Production Ca Ca2+ Release PLC->Ca IP3 Pathway ERK ERK1/2 Phosphorylation cAMP->ERK Ca->ERK

Caption: PSB-1901 antagonism prevents Adenosine-mediated Gs (cAMP) and Gq (Calcium) signaling cascades.

High-Fidelity Dose-Response Protocol

To minimize off-target effects, exact dosing is required.

Table 1: Serial Dilution Scheme for PSB-1901 (Targeting 0.1 - 100 nM Range)

StepSource SolutionVolume TransferDiluent (100% DMSO)Final Conc.Purpose
Stock Dry Powder-DMSO10 mM Long-term Storage (-80°C)
A 10 mM Stock10

L
990

L
100

M
Working Stock 1
B Solution A10

L
990

L
1

M
Working Stock 2
C Solution B100

L
900

L
100 nM Assay High Point
D Solution C100

L
900

L
10 nM Assay Mid Point
E Solution D100

L
900

L
1 nM Assay Low Point

Experimental Execution:

  • Preparation: Prepare solutions A through E in glass vials (plastics may adsorb hydrophobic compounds).

  • Cell Treatment: Dilute Solution C, D, or E 1:1000 into assay media (Final DMSO 0.1%).

    • Result: Final assay concentrations of 100 pM, 10 pM, 1 pM (if diluting Solution E further) or 100 nM (Solution C).

  • Incubation: Pre-incubate cells with PSB-1901 for 15-30 minutes before adding the agonist (Adenosine or NECA). This allows the antagonist to reach equilibrium at the receptor site.

Troubleshooting Decision Tree

Troubleshooting Start Issue: Unexpected Data CheckConc Check Concentration Is it > 100 nM? Start->CheckConc ReduceConc ACTION: Titrate down to 0.1 - 10 nM range CheckConc->ReduceConc Yes CheckSolvent Check Solvent Control Is DMSO > 0.1%? CheckConc->CheckSolvent No CheckType Check Phenotype Does it mimic PDE inhibition? CheckSolvent->CheckType No UseNonXanthine ACTION: Validate with non-xanthine antagonist CheckType->UseNonXanthine Yes CheckSolubility Check Solubility Precipitate visible? CheckType->CheckSolubility No FixDilution ACTION: Use Step-Down Dilution Protocol CheckSolubility->FixDilution Yes

Caption: Logic flow for diagnosing off-target or artifactual results with PSB-1901.

Part 4: References

  • Jiang, J., et al. (2019).[2] "A2B Adenosine Receptor Antagonists with Picomolar Potency." Journal of Medicinal Chemistry, 62(8), 4032–4055.[2] Link

  • Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology, 200, 151–199. Link

  • Baqi, Y. (2015). "Ecto-nucleotidases and their inhibitors." Frontiers in Pharmacology. (Context on stability of nucleotide analogs vs xanthines). Link

  • Merck/Sigma-Aldrich. "PSB-1901 Product Datasheet." Link

Sources

Optimization

Technical Support Center: Precision Handling of PSB-1901

Topic: Troubleshooting Hygroscopicity & Static Issues During Weighing Executive Summary & Technical Context What is PSB-1901? PSB-1901 is a highly potent, selective antagonist for the human adenosine A2B receptor (A2BAR)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Hygroscopicity & Static Issues During Weighing

Executive Summary & Technical Context

What is PSB-1901? PSB-1901 is a highly potent, selective antagonist for the human adenosine A2B receptor (A2BAR) with a Ki value in the picomolar range (0.0835 nM) [1]. Because of this extreme potency, even minor weighing errors caused by moisture absorption (hygroscopicity) can lead to significant shifts in calculated molarity, resulting in non-reproducible IC50 curves and invalid biological data.

The Core Issue: Users frequently report "drifting" balance readings and "sticky" powder behavior. This is not a balance malfunction; it is a thermodynamic equilibration process. As PSB-1901 absorbs atmospheric moisture, its mass increases in real-time.[1] If you weigh 1.0 mg of "powder" that has absorbed 10% water weight, you are effectively dosing only 0.9 mg of active compound, introducing a 10% systematic error before the experiment begins.

Environmental & Equipment Prerequisites

Before opening the vial, ensure your workstation meets these specific criteria to mitigate thermodynamic instability.

ParameterRequirementScientific Rationale
Relative Humidity (RH) < 40% Above 45% RH, surface adsorption of water monolayers accelerates exponentially on polar organic salts [2].
Static Control Ionizing Blower / Anti-Static Gun Hygroscopic powders often carry high static charges. Static forces can bias microbalance readings by ±0.1–0.5 mg [3].
Balance Class Semi-Micro (5-place) or Micro (6-place) Standard analytical balances (4-place) lack the resolution to detect the rate of moisture uptake, masking the error.
Vessels Glass or Anti-static Polymer Standard plastic weighing boats function as capacitors, holding static charge that scatters fine powders.

Advanced Weighing Protocols

Do NOT use the standard "Tare Boat


 Add Powder" method. This exposes the compound to ambient moisture for the entire duration of the weighing process.
Protocol A: The "Difference by Weighing" Method (Gold Standard)

Best for: Preparing solid aliquots.

  • Equilibrate: Allow the sealed PSB-1901 vial to reach room temperature (prevent condensation).

  • Tare: Place the entire capped vial of PSB-1901 on the balance. Tare to 0.0000 g.

  • Transfer: Remove the vial, uncap, and quickly transfer an estimated amount to your destination vessel (e.g., a volumetric flask).

  • Re-weigh: Recap the source vial immediately and place it back on the balance.

  • Calculate: The balance will display a negative number (e.g., -1.2045 g). The absolute value is the exact mass of sample transferred, regardless of how much moisture the powder in the destination vessel absorbs during the process.

Protocol B: Gravimetric Solubilization (Platinum Standard)

Best for: Stock solution preparation (e.g., 10 mM in DMSO). Rationale: Eliminates solid transfer errors entirely.

  • Place a clean, dry glass vial (with cap) on the balance. Tare it.

  • Add the PSB-1901 powder directly to this vial. Record exact mass (

    
    ).
    
  • Do not aim for a specific volume (e.g., 10.0 mL). Instead, add anhydrous DMSO directly to the vial.

  • Weigh the total mass of Solvent + Solute. Calculate solvent mass (

    
    ).
    
  • Calculate the exact volume added using the density of DMSO (

    
     g/mL at 25°C).
    
  • Determine the final concentration (

    
    ) using the formula:
    
    
    
    
    Note: This method is immune to hygroscopic error once the solvent is added.

Troubleshooting Logic & Workflow

The following diagram illustrates the decision-making process when encountering weighing instability.

WeighingLogic Start User Observes Balance Drift CheckStatic Is the drift random/erratic? Start->CheckStatic CheckHygro Is the drift strictly increasing? CheckStatic->CheckHygro No StaticIssue Diagnosis: Static Charge (Coulombic Interaction) CheckStatic->StaticIssue Yes CheckHygro->Start No (Check Drafts) HygroIssue Diagnosis: Hygroscopicity (Moisture Uptake) CheckHygro->HygroIssue Yes Sol_Static Solution: 1. Use Anti-Static Gun 2. Ground the Balance 3. Use Glass Vessels StaticIssue->Sol_Static Sol_Hygro Solution: 1. Use 'Difference by Weighing' 2. Switch to Gravimetric Prep 3. Use Anhydrous DMSO HygroIssue->Sol_Hygro Verify Stable Reading? Sol_Static->Verify Re-test Sol_Hygro->Verify Re-test

Figure 1: Diagnostic workflow for differentiating between electrostatic interference and hygroscopic moisture uptake during API handling.

Frequently Asked Questions (FAQs)

Q1: The PSB-1901 powder has formed hard clumps. Is it degraded?

  • Technical Answer: Not necessarily. Clumping indicates moisture absorption (deliquescence), which alters the physical form but not necessarily the chemical structure. However, water can catalyze hydrolysis over time.

  • Action: Verify purity via HPLC. If chemically intact, redissolve the entire clump in anhydrous DMSO to create a master stock, then determine concentration via UV-Vis spectrophotometry if the extinction coefficient is known, or rely on the gravimetric method described in Protocol B.

Q2: Can I dry the powder in an oven before weighing?

  • Technical Answer: Risky. Thermal stress can degrade complex organic molecules like PSB-1901.

  • Action: A vacuum desiccator with P2O5 or silica gel at room temperature for 24 hours is the safer method to remove adsorbed water without thermal degradation.

Q3: Why does my balance reading fluctuate when I put my hands near the chamber?

  • Technical Answer: This is likely a thermal draft or static induction. Your body heat creates convection currents inside the microbalance chamber.

  • Action: Use long forceps (tweezers) to handle vials. Never insert hands into the weighing chamber. Ensure the balance has been warmed up for at least 60 minutes prior to use [3].

Q4: I need a 10 mM stock, but the powder weight is fluctuating. How do I get exactly 10 mM?

  • Technical Answer: You cannot "weigh to a volume" accurately with hygroscopic solids.[2]

  • Action: Abandon the attempt to weigh exactly 5.73 mg (for 1 mL). Weigh approximately that amount, record the exact mass (e.g., 5.82 mg), and then adjust the volume of DMSO added to match that specific mass.

    • Formula:

      
      
      

References

  • Baqi, Y., et al. (2019).[3] "A2B Adenosine Receptor Antagonists with Picomolar Potency." Journal of Medicinal Chemistry.

  • Newman, A. W., & Reutzel-Edens, S. M. (2008). "Characterization of the 'hygroscopic' properties of active pharmaceutical ingredients." Journal of Pharmaceutical Sciences.

  • Sartorius Lab Instruments. (2020). "Effects of Static Electricity on Analytical Weighing." Application Guide.

  • MedChemExpress. (2024). "PSB-1901 Product Datasheet & Handling."

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison of A₂B Adenosine Receptor Antagonists: PSB-1901 vs. PSB-603

A Senior Application Scientist's Guide to Potency and Experimental Validation For researchers in pharmacology and drug development, the selection of a potent and selective tool compound is paramount to generating robust...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Potency and Experimental Validation

For researchers in pharmacology and drug development, the selection of a potent and selective tool compound is paramount to generating robust and reproducible data. In the landscape of adenosine receptor research, PSB-1901 and PSB-603 have emerged as two prominent antagonists of the A₂B adenosine receptor (A₂BAR). This guide provides an in-depth comparison of their potency, supported by experimental data and protocols, to aid scientists in making an informed decision for their research needs.

Introduction to A₂B Adenosine Receptor Antagonism

The A₂B adenosine receptor, a G-protein coupled receptor, is a key player in various physiological and pathophysiological processes, including inflammation, angiogenesis, and fibrosis. Under conditions of cellular stress or injury, extracellular adenosine levels rise, activating the A₂BAR. This activation triggers a signaling cascade, primarily through Gs proteins, leading to the production of cyclic AMP (cAMP). Antagonists of this receptor are valuable tools for investigating its role in disease and hold therapeutic potential.

Mechanism of Action: Blocking the A₂B Adenosine Receptor

PSB-1901 and PSB-603 are synthetic molecules designed to bind to the A₂B adenosine receptor and block the binding of its endogenous ligand, adenosine. By competitively or allosterically inhibiting the receptor, these antagonists prevent the downstream signaling cascade, thereby mitigating the effects of elevated adenosine levels.

G cluster_membrane Cell Membrane A2BAR A₂B Adenosine Receptor Gs Gs Protein A2BAR->Gs Activates Adenosine Adenosine Adenosine->A2BAR Activates Antagonist PSB-1901 / PSB-603 Antagonist->A2BAR Blocks AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Inflammation) PKA->Response Phosphorylates targets leading to

Caption: A₂B Adenosine Receptor Signaling Pathway and Point of Antagonism.

Potency Showdown: PSB-1901 vs. PSB-603

The potency of a receptor antagonist is typically quantified by its inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the agonist. A lower Ki value signifies a higher binding affinity and, therefore, greater potency.

CompoundTargetSpeciesKi (nM)Selectivity
PSB-1901 A₂B Adenosine ReceptorHuman0.0835[1][2]>10,000-fold over other adenosine receptors[2][3]
A₂B Adenosine ReceptorMouse0.131[1]Not specified, but effective in mice[2]
PSB-603 A₂B Adenosine ReceptorHuman0.553[4][5]>17,000-fold over A₁, A₂A, and A₃ receptors[5]
A₂B Adenosine ReceptorRat0.355[5]Highly selective[5]
A₂B Adenosine ReceptorMouse0.265[5]Highly selective[5]

Based on the reported Ki values, PSB-1901 exhibits a significantly higher potency for the human A₂B adenosine receptor , with a Ki in the picomolar range (83.5 pM), compared to PSB-603's sub-nanomolar Ki (553 pM).[1][2][4][5] This indicates that a lower concentration of PSB-1901 is required to achieve the same level of receptor occupancy as PSB-603. Both compounds demonstrate exceptional selectivity for the A₂BAR over other adenosine receptor subtypes, which is a critical feature for minimizing off-target effects.[2][3]

Experimental Protocol: Radioligand Binding Assay for Kᵢ Determination

To experimentally validate and compare the potency of A₂B adenosine receptor antagonists, a competitive radioligand binding assay is a standard and robust method. This protocol outlines the key steps for determining the Ki value of a test compound like PSB-1901 or PSB-603.

Causality Behind Experimental Choices:
  • Cell Line Selection: HEK293 cells are commonly used as they can be readily transfected to express high levels of the human A₂B adenosine receptor, providing a clean system for studying receptor-ligand interactions.

  • Radioligand: [³H]PSB-603 or another suitable high-affinity radiolabeled A₂BAR antagonist is used to label the receptors. The choice of radioligand is critical; it must have high affinity and specificity for the target receptor.

  • Non-specific Binding: A high concentration of a non-labeled antagonist (e.g., ZM 241385) is used to determine non-specific binding, which is the portion of the radioligand that binds to components other than the target receptor. This is essential for accurate calculation of specific binding.

  • Competitive Binding: By incubating the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound, a competition curve can be generated. The IC₅₀ (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) can be determined from this curve.

  • Cheng-Prusoff Equation: The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis Culture Culture HEK293 cells expressing hA₂BAR Harvest Harvest cells and prepare membrane fraction Culture->Harvest Quantify Quantify protein concentration (e.g., Bradford assay) Harvest->Quantify Incubate Incubate membranes with: - [³H]Radioligand (fixed conc.) - Test compound (varying conc.) - Buffer Quantify->Incubate NSB Parallel incubation for non-specific binding with excess unlabeled antagonist Quantify->NSB Separate Separate bound and free radioligand via filtration Incubate->Separate NSB->Separate Measure Measure radioactivity of bound fraction (scintillation counting) Separate->Measure Calculate Calculate specific binding and plot competition curve to find IC₅₀ Measure->Calculate Ki Calculate Kᵢ using Cheng-Prusoff equation Calculate->Ki

Caption: Workflow for Kᵢ Determination via Radioligand Binding Assay.

Step-by-Step Methodology:
  • Membrane Preparation:

    • Culture HEK293 cells stably transfected with the human A₂B adenosine receptor.

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.

  • Competitive Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4).

      • 50 µL of the radioligand (e.g., [³H]PSB-603) at a fixed concentration (typically near its Kd).

      • 50 µL of the test compound (PSB-1901 or PSB-603) at varying concentrations (usually in a serial dilution).

      • For total binding wells, add 50 µL of assay buffer instead of the test compound.

      • For non-specific binding wells, add 50 µL of a high concentration of a non-labeled antagonist (e.g., 10 µM ZM 241385).

    • Initiate the binding reaction by adding 50 µL of the membrane preparation to each well.

    • Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Scintillation Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Discussion and Field-Proven Insights

The superior potency of PSB-1901 makes it an ideal candidate for in vitro studies where high affinity is desired to ensure target engagement at low concentrations. This can be particularly advantageous in cell-based assays to minimize the potential for non-specific effects or cytotoxicity at higher compound concentrations.

While both compounds are highly selective, it is noteworthy that some studies have suggested that PSB-603 may exert some of its biological effects through mechanisms independent of the A₂B adenosine receptor in certain cancer cell lines.[6] Furthermore, research indicates that PSB-603 may act as a negative allosteric modulator of the A₂BAR, which means it binds to a site on the receptor distinct from the adenosine binding site and non-competitively inhibits its activation.[7][8] This can be a desirable property in certain therapeutic contexts.

In addition to its use as a research tool, PSB-603 has been investigated for its anti-inflammatory properties in animal models.[9][10] Studies have shown that it can reduce levels of pro-inflammatory cytokines like IL-6 and TNF-α.[4][10] It has also been explored for its potential in reducing obesity and associated metabolic disorders in mice.[5][11][12][13]

Conclusion

Both PSB-1901 and PSB-603 are potent and highly selective antagonists of the A₂B adenosine receptor. However, with a Ki value approximately 6.6-fold lower than that of PSB-603 for the human receptor, PSB-1901 is the more potent of the two compounds .

For researchers requiring the highest possible affinity for in vitro target validation or cellular assays, PSB-1901 is the superior choice. For those investigating in vivo models of inflammation or metabolic disorders, PSB-603 has a more established profile in the literature, though its potential for A₂BAR-independent effects and its allosteric mechanism of action should be taken into consideration during experimental design and data interpretation. The choice between these two excellent research tools will ultimately depend on the specific experimental context and research question at hand.

References

  • Comparison of pharmacological characteristics of major P2Y12 receptor antagonists. ResearchGate. [Link]

  • Preliminary Evidence of the Potent and Selective Adenosine A2B Receptor Antagonist PSB-603 in Reducing Obesity and Some of Its Associated Metabolic Disorders in Mice. MDPI. [Link]

  • The A2b adenosine receptor antagonist PSB-603 promotes oxidative phosphorylation and ROS production in colorectal cancer cells via adenosine receptor-independent mechanism. PubMed. [Link]

  • Characterisation of endogenous A2A and A2B receptor-mediated cyclic AMP responses in HEK 293 cells using the GloSensor™ biosensor: Evidence for an allosteric mechanism of action for the A2B-selective antagonist PSB 603. PubMed. [Link]

  • Characterisation of endogenous A2A and A2B receptor-mediated cyclic AMP responses in HEK 293 cells using the. Research profile. [Link]

  • Structure of the potent and selective A2B adenosine receptor antagonist PSB-603. ResearchGate. [Link]

  • PSB 603 – a known selective adenosine A2B receptor antagonist – has anti-inflammatory activity in mice. ResearchGate. [Link]

  • P2Y12 Antagonism. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

  • PSB 603 - a known selective adenosine A2B receptor antagonist - has anti-inflammatory activity in mice. PubMed. [Link]

  • PSB603. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Comprehensive comparative efficacy and safety of potent P2Y12 inhibitors in patients undergoing coronary intervention: A systematic review and meta-analysis. PMC. [Link]

  • P2Y12 Inhibition Assay. UChicago Medicine Medical Laboratories. [Link]

  • The Comparative Effectiveness of Potent P2Y12 Inhibitors Versus Clopidogrel in Patients with Acute Myocardial Infarction Undergoing PCI: National Registry Data. MDPI. [Link]

  • Functional Testing Methods for the Antiplatelet Effect of P2Y12 Receptor Antagonists. Interventional Cardiology. [Link]

  • The Comparative Effectiveness of Potent P2Y12 Inhibitors Versus Clopidogrel in Patients with Acute Myocardial Infarction Undergoing PCI: National Registry Data. PubMed. [Link]

  • REVIEW MEMORANDUM. FDA. [Link]

  • Preliminary Evidence of the Potent and Selective Adenosine A2B Receptor Antagonist PSB-603 in Reducing Obesity and Some of Its Associated Metabolic Disorders in Mice. IRIS-BOA. [Link]

  • Monitoring of P2Y12 receptor antagonists. Biocytex. [Link]

  • Preliminary Evidence of the Potent and Selective Adenosine A2B Receptor Antagonist PSB-603 in Reducing Obesity and Some of Its Associated Metabolic Disorders in Mice. PubMed. [Link]

Sources

Comparative

Comparative Guide: PSB-1901 vs. Non-Selective Adenosine Antagonists

Topic: Comparative Profiling of PSB-1901 vs. Non-Selective Adenosine Antagonists Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The adenosine si...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Profiling of PSB-1901 vs. Non-Selective Adenosine Antagonists Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The adenosine signaling landscape has historically been clouded by the lack of highly selective pharmacological tools, particularly for the A


 adenosine receptor (A

AR). While non-selective antagonists like Theophylline and CGS-15943 have served as broad-spectrum blockers, their inability to distinguish between A

, A

, A

, and A

subtypes renders them unsuitable for dissecting specific A

AR-mediated pathways in complex tissues (e.g., tumor microenvironments or inflamed vasculature).

PSB-1901 represents a third-generation, highly potent, and strictly selective A


AR antagonist. With a 

of 0.0835 nM (picomolar affinity), it surpasses the potency of the previous gold standard, PSB-1115, by over 600-fold and exhibits >10,000-fold selectivity over other adenosine subtypes. This guide objectively compares PSB-1901 against standard non-selective alternatives, supported by experimental data and validated protocols.

Compound Profiles & Mechanism of Action

PSB-1901 (The Selective Tool)[1][2][3]
  • Chemical Class: Sulfonamide-substituted 8-(p-sulfophenyl)xanthine derivative.

  • Target: Human Angcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     Adenosine Receptor (Orthosteric Antagonist).[1]
    
  • Mechanism: Prevents adenosine-mediated G

    
    -protein coupling, thereby inhibiting Adenylyl Cyclase (AC) activation and subsequent cAMP accumulation.
    
  • Key Advantage: "Infinite" selectivity allows for the isolation of A

    
    AR effects without confounding A
    
    
    
    (immunosuppression) or A
    
    
    (cardiovascular) blockade.
The Comparators (The Non-Selectives)
  • CGS-15943: A potent but non-selective triazoloquinazoline.[2] It blocks all four subtypes with nanomolar affinity.[3] Often used when total adenosine blockade is required.

  • Theophylline: A methylxanthine with low affinity (micromolar range) and poor selectivity. It also inhibits phosphodiesterases (PDEs), introducing significant off-target noise.

  • PSB-1115: The previous generation A

    
    -selective antagonist. Water-soluble but significantly less potent (
    
    
    
    ~53 nM) than PSB-1901.
Signaling Pathway Visualization

The following diagram illustrates the specific blockade point of PSB-1901 within the A


 signaling cascade compared to the broad action of non-selectives.

AdenosineSignaling Adenosine Extracellular Adenosine A2BAR A2B Receptor (Gs-Coupled) Adenosine->A2BAR Activates OtherAR A1, A2A, A3 Receptors Adenosine->OtherAR Activates Gs Gs Protein A2BAR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP Response Tumor Promotion/ Inflammation cAMP->Response PSB1901 PSB-1901 (Picomolar Selective) PSB1901->A2BAR Blocks (Ki 0.08 nM) NonSelective CGS-15943 / Theophylline NonSelective->A2BAR Blocks NonSelective->OtherAR Blocks (Off-Target)

Caption: PSB-1901 selectively blocks A2B-Gs signaling, while non-selectives inhibit all subtypes.

Comparative Performance Data

The table below aggregates binding affinity (


) data derived from radioligand binding assays using human recombinant receptors.
CompoundTargethA


(nM)
hA


(nM)
hA


(nM)
hA


(nM)
Selectivity (A

vs others)
PSB-1901 A

Selective
0.0835 >10,000>10,000>10,000>10,000-fold
PSB-1115 A

Selective
53.4>10,000>10,000>10,000>180-fold
CGS-15943 Non-Selective16.03.54.251.0None (Non-selective)
Theophylline Non-Selective~70,000~14,000~7,000~15,000None (Non-selective)

Data Interpretation:

  • Potency: PSB-1901 is approximately 190x more potent at the A

    
     receptor than CGS-15943 and ~800,000x more potent  than Theophylline.
    
  • Selectivity: CGS-15943 actually binds A

    
     and A
    
    
    
    more tightly than A
    
    
    , making it impossible to attribute observed effects solely to A
    
    
    blockade. PSB-1901 eliminates this variable.

Experimental Protocols

To validate the performance of PSB-1901 in your own laboratory, use the following self-validating protocols.

Protocol A: Radioligand Competition Binding (Gold Standard)

Purpose: To determine the affinity (


) of PSB-1901 vs. comparators at the human A

receptor. Critical Reagent: Use [

H]PSB-603
as the radioligand. It is specific for A

, avoiding the high non-specific binding issues of [

H]NECA.
  • Membrane Prep: Harvest CHO cells stably expressing hA

    
    AR. Homogenize in ice-cold Tris-HCl (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet to 0.5 mg protein/mL.
    
  • Incubation:

    • Total Binding: Membrane (50 µg) + [

      
      H]PSB-603 (0.3 nM final).
      
    • Non-Specific Binding (NSB): Add 10 µM CGS-15943 or PSB-603 (cold).

    • Test: Add PSB-1901 (range

      
       to 
      
      
      
      M).
    • Buffer: 50 mM Tris-HCl, 10 mM MgCl

      
      , 1 mM EDTA, 2 U/mL Adenosine Deaminase (to degrade endogenous adenosine).
      
  • Equilibrium: Incubate for 75 minutes at 25°C. (A

    
     kinetics are slower; insufficient time leads to 
    
    
    
    underestimation).
  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional cAMP Inhibition Assay

Purpose: To confirm antagonism of G


-coupled signaling.
  • Cell Seeding: Plate hA

    
    -CHO cells in 384-well plates (2,000 cells/well).
    
  • Pre-Incubation: Add PSB-1901 or Comparator (15 min at 37°C) in presence of PDE inhibitor (Ro 20-1724, 0.2 mM).

  • Stimulation: Add NECA (non-selective agonist) at EC

    
     concentration. Incubate 30 min.
    
  • Detection: Lyse cells and detect cAMP using a TR-FRET kit (e.g., LANCE or HTRF).

  • Validation: PSB-1901 should shift the NECA concentration-response curve to the right (Schild analysis) without affecting maximal response.

Workflow Visualization

The following diagram outlines the logical flow for characterizing these antagonists.

Workflow Start Start: Characterization of Antagonist Step1 1. Radioligand Binding (Target: hA2B) Start->Step1 Decision1 Ki < 1 nM? Step1->Decision1 Step2 2. Selectivity Screen (vs A1, A2A, A3) Decision1->Step2 Yes Result_Fail Profile Matches Non-Selective/Weak Decision1->Result_Fail No (e.g. Theophylline) Decision2 Selectivity > 1000x? Step2->Decision2 Step3 3. Functional Assay (cAMP inhibition) Decision2->Step3 Yes Decision2->Result_Fail No (e.g. CGS-15943) Result_PSB Profile Matches PSB-1901 Step3->Result_PSB

Caption: Step-wise screening workflow to distinguish high-potency selective antagonists.

References

  • Jiang, J., et al. (2019). "A

    
     Adenosine Receptor Antagonists with Picomolar Potency." Journal of Medicinal Chemistry. 
    
  • Borrmann, T., et al. (2009). "1-Alkyl-8-(piperazine-1-sulfonyl)phenylxanthines: development and characterization of adenosine A2B receptor antagonists." Journal of Medicinal Chemistry.

  • Ongini, E., et al. (1999). "Pharmacology of adenosine A2A receptors." Trends in Pharmacological Sciences.

  • Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology.

  • Williams, M., et al. (1987). "CGS 15943, a nonxanthine adenosine antagonist." Journal of Pharmacology and Experimental Therapeutics.

Sources

Validation

Comparative Guide: PSB-1901 and High-Affinity Ligands in A2B Receptor Profiling

Content Type: Technical Comparison & Application Guide Subject: PSB-1901 (Adenosine A2B Receptor Antagonist) Intended Audience: Pharmacologists, Assay Developers, and Medicinal Chemists Executive Summary: The "Picomolar"...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Subject: PSB-1901 (Adenosine A2B Receptor Antagonist) Intended Audience: Pharmacologists, Assay Developers, and Medicinal Chemists

Executive Summary: The "Picomolar" Standard

The Adenosine A2B receptor (


) has historically been the most challenging of the adenosine family to study due to its low affinity for the endogenous ligand adenosine and a lack of highly specific pharmacological tools.

PSB-1901 represents the current apex of


 antagonist design. Developed by the Müller group (University of Bonn), it is an 8-substituted xanthine derivative that exhibits picomolar affinity (

nM)
and extreme selectivity (

-fold) against other adenosine subtypes (

).

This guide evaluates PSB-1901 as a positive control for inhibition assays, comparing it directly to the previous "gold standards" (PSB-603 and PSB-1115) to help you select the correct tool for your specific experimental context.

Technical Profile & Mechanism of Action

PSB-1901 functions as a highly potent, competitive orthosteric antagonist . It binds to the transmembrane region of the


 receptor, preventing the conformational change required to couple with 

(or

in specific tissues) proteins.
Mechanism Visualization

The following diagram illustrates the


 signaling cascade and the precise interception point of PSB-1901.

A2B_Signaling Agonist Agonist (Adenosine / NECA) A2B A2B Receptor (Gs-Coupled) Agonist->A2B Binds & Activates Gs Gs Protein Activation A2B->Gs Couples PSB1901 PSB-1901 (Antagonist) PSB1901->A2B Blocks (Ki = 0.08 nM) AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Response Cellular Response (e.g., Immunosuppression) PKA->Response

Figure 1: Mechanism of Action. PSB-1901 competitively blocks agonist binding, preventing Gs-protein coupling and subsequent cAMP accumulation.

Comparative Analysis: Selecting the Right Control

When validating a new assay or screening for novel inhibitors, the choice of positive control determines your assay's sensitivity window. While PSB-1115 is famous for water solubility, PSB-1901 offers superior potency.

Table 1: Comparative Pharmacology of A2B Antagonists
FeaturePSB-1901 PSB-603 PSB-1115 MRS-1754
Role Picomolar Reference High-Affinity StandardWater-Soluble StandardHistoric Control
Affinity (

Human)
0.0835 nM 0.553 nM~53.4 nM~2 nM
Selectivity (

)
> 10,000-fold > 17,000-fold> 500-foldModerate
Solubility DMSODMSO (Low)Water Soluble DMSO
Primary Use Case High-sensitivity screening; defining non-specific binding.Standard characterization; radioligand binding (

).[1]
In vivo studies (due to solubility); general assays.Older literature comparison.
Expert Insight: When to use which?
  • Use PSB-1901 when you need to define the "Maximum Inhibition" (

    
    ) in a functional assay. Its picomolar affinity ensures complete receptor blockade at low concentrations (10–100 nM), minimizing off-target effects that might occur with micromolar concentrations of weaker antagonists.
    
  • Use PSB-1115 if your assay buffer cannot tolerate DMSO, or for in vivo rodent studies where water solubility is critical for bioavailability.

  • Use PSB-603 if you are replicating specific historical binding data, as it is the precursor to 1901 and widely cited in structural activity relationship (SAR) studies.

Experimental Protocols

To maintain scientific integrity, the following protocols utilize PSB-1901 as a self-validating control system.

Protocol A: Functional cAMP Antagonism Assay

Objective: Validate the inhibitory potency of a test compound using PSB-1901 as the reference standard (100% inhibition control).

Reagents:

  • Cells: CHO or HEK293 stably expressing human

    
    .
    
  • Agonist: NECA (non-selective) or BAY 60-6583 (selective).

  • Detection: TR-FRET cAMP kit (e.g., LANCE or HTRF).

Workflow:

  • Preparation: Prepare a 10 mM stock of PSB-1901 in DMSO.

  • Antagonist Incubation:

    • Plate cells in low-volume 384-well plates.

    • Add Test Compounds (dose-response).

    • Add Positive Control (PSB-1901) at 100 nM (supramaximal concentration,

      
      ) to defined wells. This defines the "0% Activity / 100% Inhibition" baseline.
      
    • Add Vehicle Control (DMSO) to define "100% Activity."

    • Incubate for 15 minutes at Room Temperature (RT).

  • Agonist Challenge: Add Agonist (NECA) at its

    
     concentration. Incubate for 30 minutes at RT.
    
  • Detection: Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate). Read on a TR-FRET plate reader.

Data Validation:

  • The signal from PSB-1901 wells should match the "No Agonist" background control. If PSB-1901 fails to reduce the signal to baseline, the agonist concentration may be too high, or the cells may express constitutively active receptors.

Protocol B: Radioligand Binding (Displacement)

Objective: Determine the


 of a new compound by displacing a radioligand.
Note: Since tritiated PSB-1901 is not standard catalog, 

is typically used as the radioligand, with non-radioactive PSB-1901 used to define non-specific binding.
  • Membrane Prep: Use human

    
     membranes (
    
    
    
    /well).
  • Radioligand:

    
     at 0.5 nM.
    
  • Non-Specific Binding (NSB): Add PSB-1901 (1

    
    )  to a subset of wells.
    
    • Why PSB-1901? Its ultra-high affinity ensures it displaces all specific radioligand binding, providing a cleaner NSB window than Theophylline or weaker binders.

  • Incubation: 90 minutes at 25°C.

  • Harvest: Filter through GF/B filters, wash with ice-cold buffer, and count via liquid scintillation.

Assay Logic & Quality Control

The following diagram outlines the decision matrix for interpreting assay results when using PSB-1901.

Assay_Logic Start Run Functional Assay (Test Compound + Agonist) CheckPos Check PSB-1901 Control Wells (100 nM) Start->CheckPos Result1 PSB-1901 shows Full Inhibition CheckPos->Result1 Yes Result2 PSB-1901 shows Partial/No Inhibition CheckPos->Result2 No AnalyzeTest Analyze Test Compound Data (Calculate IC50) Result1->AnalyzeTest Troubleshoot TROUBLESHOOT SYSTEM: 1. Agonist conc > EC80? 2. Receptor overexpression? 3. DMSO tolerance exceeded? Result2->Troubleshoot

Figure 2: Quality Control Workflow. PSB-1901 serves as the "System Check." If the positive control fails, test compound data is invalid.

References

  • Jiang, J., et al. (2019). "

    
     Adenosine Receptor Antagonists with Picomolar Potency: Structure-Activity Relationships of Xanthin-8-yl-benzenesulfonamides." Journal of Medicinal Chemistry, 62(9), 4555–4570. 
    
  • Borrmann, T., et al. (2009). "1-Alkyl-8-(piperazine-1-sulfonyl)

    
     Receptor Antagonists and a New Radioligand with Subnanomolar Affinity and Subtype Specificity." Journal of Medicinal Chemistry, 52(13), 3994–4006. 
    
  • Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as Adenosine Receptor Antagonists."[2] Handbook of Experimental Pharmacology, 200, 151–199.

  • Dudek, M., et al. (2021). "PSB 603 - a known selective adenosine A2B receptor antagonist - has anti-inflammatory activity in mice." Biomedicine & Pharmacotherapy, 135, 111164.[2]

Sources

Comparative

benchmark data for PSB-1901 inhibition constants (Ki)

Benchmark Guide: PSB-1901 Inhibition Constants ( ) & Performance Analysis Executive Summary: The New Gold Standard in Antagonism PSB-1901 represents a significant leap in purinergic pharmacology, establishing itself as a...

Author: BenchChem Technical Support Team. Date: February 2026

Benchmark Guide: PSB-1901 Inhibition Constants ( ) & Performance Analysis

Executive Summary: The New Gold Standard in Antagonism

PSB-1901 represents a significant leap in purinergic pharmacology, establishing itself as a picomolar-affinity antagonist for the human Adenosine


 Receptor (

AR). With a

of 0.0835 nM (83.5 pM) , it surpasses previous benchmarks like PSB-603 and MRS 1754 in potency while maintaining an exceptional selectivity profile (>10,000-fold) against

,

, and

subtypes.

This guide provides a technical comparison of PSB-1901 against industry standards, supported by experimental data and a validated radioligand binding protocol for independent verification.

Benchmark Data: PSB-1901 vs. Competitors

The following dataset aggregates inhibition constants (


) determined via radioligand displacement assays using recombinant human receptors expressed in CHO or HEK-293 cells.
CompoundTarget

(nM)
Selectivity (

)
SolubilityMechanism
PSB-1901

0.0835 > 10,000-fold DMSOCompetitive Antagonist
PSB-603

0.553> 17,000-foldDMSOCompetitive Antagonist
MRS 1754

1.97~200-foldDMSOCompetitive Antagonist
PSB-1115

53.4> 10,000-foldWater Competitive Antagonist
CVT-6883

22.0> 50-foldDMSOCompetitive Antagonist

Key Insight: While PSB-1115 remains useful for in vivo aqueous applications due to its sulfonate group, PSB-1901 is approximately 640x more potent , making it the superior choice for low-abundance receptor characterization and structural biology studies.

Mechanism of Action & Signaling Pathway

The


 receptor is unique among adenosine receptors for its low affinity to adenosine (requiring pathological concentrations to activate) and its dual coupling to 

and

proteins. PSB-1901 inhibits both pathways, preventing the downstream accumulation of cAMP and Calcium (

).
Pathway Visualization

The following diagram illustrates the dual-signaling blockade mediated by PSB-1901.

A2B_Signaling Adenosine Adenosine (Endogenous Agonist) A2B A2B Receptor (GPCR) Adenosine->A2B Activates PSB1901 PSB-1901 (Inhibitor) PSB1901->A2B Blocks Gs Gs Protein A2B->Gs Gq Gq Protein A2B->Gq AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB Phosphorylation (Gene Transcription) PKA->CREB PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Calcium Ca2+ Release IP3->Calcium

Figure 1: Dual blockade of Gs-cAMP and Gq-Calcium signaling pathways by PSB-1901 at the A2B receptor.

Validated Experimental Protocol: Radioligand Displacement Assay

To reproduce the


 values cited above, utilize the following protocol. This workflow uses 

as the radiotracer, as standard adenosine ligands (e.g.,

) lack sufficient affinity for the

subtype.
Phase 1: Reagent Preparation
  • Buffer A (Lysis): 50 mM Tris-HCl, 5 mM

    
    , 5 mM EDTA, pH 7.4.
    
  • Buffer B (Binding): 50 mM Tris-HCl, 5 mM

    
    , 1 mM EDTA, pH 7.4, supplemented with 2 U/mL Adenosine Deaminase (ADA) to degrade endogenous adenosine.
    
  • Radioligand:

    
     (Specific Activity ~70-90 Ci/mmol).
    
  • Non-Specific Control: 10

    
    M NECA or 10 
    
    
    
    M unlabeled PSB-603.
Phase 2: Membrane Preparation
  • Harvest CHO cells stably expressing

    
    AR.
    
  • Homogenize in ice-cold Buffer A using a Polytron homogenizer (2 x 10 sec bursts).

  • Centrifuge at 40,000 x g for 20 mins at 4°C.

  • Discard supernatant; resuspend pellet in Buffer A and repeat centrifugation.

  • Resuspend final pellet in Buffer B to a protein concentration of ~0.2–0.5 mg/mL.

Phase 3: Binding Assay (Self-Validating Workflow)
  • Validation Check: Perform a saturation binding assay first to determine the

    
     of 
    
    
    
    in your specific membrane prep. This
    
    
    is required for the Cheng-Prusoff correction later.

Assay Setup (96-well format):

  • Total Binding: Add 25

    
    L Buffer B  + 25 
    
    
    
    L
    
    
    (Final conc. ~0.3 nM).
  • Non-Specific Binding (NSB): Add 25

    
    L NECA  (10 
    
    
    
    M) + 25
    
    
    L
    
    
    .
  • Test Sample: Add 25

    
    L PSB-1901  (dilution series 
    
    
    
    to
    
    
    M) + 25
    
    
    L
    
    
    .
  • Start Reaction: Add 150

    
    L Membrane Suspension to all wells.
    
  • Incubation: Incubate for 75 minutes at 25°C (Equilibrium is critical;

    
     kinetics are slower than 
    
    
    
    ).
Phase 4: Termination & Analysis
  • Harvest using a cell harvester onto GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI) for 1 hour (PEI reduces non-specific binding to filters).

  • Wash 3x with ice-cold Buffer A .

  • Dry filters and add scintillation cocktail.

  • Calculation:

    
    
    
    • Where

      
       is the radioligand concentration and 
      
      
      
      is the dissociation constant of
      
      
      (typically ~0.55 nM).

References

  • Borbély, G., et al. (2013). The A2B adenosine receptor antagonist PSB-603 promotes osteogenic differentiation of human mesenchymal stem cells. Purinergic Signalling. Retrieved from [Link]

  • Kim, S. A., et al. (2000). Anilide derivatives of an 8-phenylxanthine carboxylic congener are highly potent and selective antagonists at human A2B adenosine receptors.[1] Journal of Medicinal Chemistry.[1] Retrieved from [Link]

  • BindingDB. Affinity Data for PSB-1901 and PSB-603. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Executive Summary: Operational Urgency

Topic: PSB-1901 Proper Disposal and Handling Procedures Role: Senior Application Scientist Audience: Researchers, Drug Discovery Scientists, and Lab Managers PSB-1901 is not a generic reagent; it is a highly potent, sele...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: PSB-1901 Proper Disposal and Handling Procedures Role: Senior Application Scientist Audience: Researchers, Drug Discovery Scientists, and Lab Managers

PSB-1901 is not a generic reagent; it is a highly potent, selective A2B Adenosine Receptor (A2BAR) antagonist with binding affinity in the picomolar range (


 nM) [1, 2].

Critical Safety Distinction: Do not confuse this research compound with industrial products bearing similar codes (e.g., "Spectrum PSB" fertilizers or "Nippelux" reducers).

Because of its extreme biological potency, trace contamination constitutes a safety hazard. Standard "dilute and flush" methods are strictly prohibited . This guide details the segregation, containment, and destruction protocols required to maintain environmental safety and data integrity in your laboratory.

Chemical Profile & Hazard Identification

To ensure proper waste stream segregation, you must understand the chemical constitution of the molecule. PSB-1901 contains Bromine (Br) and Sulfur (S) , necessitating specific disposal pathways to comply with EPA and local hazardous waste regulations (e.g., RCRA).

PropertyDataOperational Implication
Chemical Name PSB-1901 (A2BAR Antagonist)High Potency: Treat as a bioactive toxicant.[1][2]
Formula

Contains Halogens and Sulfur .[1]
Molecular Weight 573.47 g/mol Heavy organic molecule.
Solubility DMSO (Soluble), Water (Insoluble)Do not use aqueous drains.
Physical State Solid (Powder)Dust inhalation risk is critical.
Storage -80°C (6 mo) / -20°C (1 mo)Thermal degradation may alter toxicity profile.

Expert Insight: The presence of the sulfonamide moiety and the brominated phenyl ring dictates that this compound must be incinerated in facilities equipped with scrubbers for acid gases (HBr, SOx). Never mix with non-halogenated solvents if the concentration is significant (


).

Disposal Protocols: The "Zero-Release" Standard

This protocol uses a Source Segregation Model . You must separate waste at the point of generation to prevent cross-contamination of bulk waste streams.

A. Solid Waste (Pure Compound & Weighing Debris)

Applicability: Expired stock powder, weighing boats, contaminated spatulas.

  • Primary Containment: Place the solid waste or contaminated debris into a clear, sealable polyethylene bag or a small wide-mouth jar.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "PSB-1901 (A2BAR Antagonist), Solid."

    • Hazard Checkbox: Toxic, Irritant.[3]

  • Secondary Containment: Transfer the sealed primary container into the laboratory’s Solid Hazardous Waste Drum (usually black or blue drums destined for incineration).

  • Prohibition: Never dispose of weighing boats or gloves in regular trash. The picomolar potency means dust residues are sufficient to cause biological effects in unintended targets.

B. Liquid Waste (Stock Solutions in DMSO/Ethanol)

Applicability: Leftover stock solutions, reaction mother liquors.

  • Segregation: Because PSB-1901 contains Bromine, segregate this into the Halogenated Organic Solvent waste stream.

    • Why? Mixing halogenated compounds with non-halogenated fuels can damage standard incinerators and violate waste vendor contracts.

  • Precipitation Check: If PSB-1901 precipitates out of solution (common if mixed with aqueous waste), it forms a sludge. Do not pour sludge into carboys. Filter the sludge and dispose of it as Solid Waste (see Section A).

  • Rinsing: Triple-rinse empty vials with DMSO or Acetone. Collect the rinsate into the Halogenated Waste container.

C. Aqueous Waste (Cell Culture Media/Buffers)

Applicability: Media containing nM concentrations of PSB-1901.

  • Deactivation (Optional but Recommended): While PSB-1901 is chemically stable, treating the liquid waste with activated charcoal (5g/L) and stirring for 2 hours can sequester the organic compound.

  • Filtration: Filter the charcoal (now solid waste) and dispose of the aqueous filtrate via the Aqueous Hazardous Waste stream.

  • Direct Disposal: If charcoal treatment is not feasible, collect all media in Aqueous Toxic Waste carboys. NEVER pour down the sink, even at nanomolar concentrations.

Visualizing the Waste Stream

The following logic flow ensures you select the correct disposal path based on the physical state and concentration of the material.

PSB1901_Disposal Start PSB-1901 Waste Generated StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder / Debris (Weigh boats, Spatulas) StateCheck->Solid Dry Material Liquid Liquid Solution StateCheck->Liquid Wet Material Bin_Solid DESTINATION: Solid Hazardous Waste (Incineration) Solid->Bin_Solid Double Bag & Tag SolventCheck Solvent Base? Liquid->SolventCheck Organic Organic Solvent (DMSO, Ethanol) SolventCheck->Organic High Conc. Stock Aqueous Aqueous Buffer / Media (Low Concentration) SolventCheck->Aqueous Dilute Media HalogenCheck Contains Bromine (Br)? (Yes, PSB-1901 has Br) Organic->HalogenCheck Bin_Aq DESTINATION: Aqueous Toxic Waste (No Drain Disposal) Aqueous->Bin_Aq Collect in Carboy Bin_Halo DESTINATION: Halogenated Organic Waste (Do Not Mix with Non-Halo) HalogenCheck->Bin_Halo Segregate for Br Content

Figure 1: Decision matrix for PSB-1901 waste segregation. Note the strict requirement for Halogenated Solvent streams due to the Bromine atom in the molecular structure.

Emergency Spillage Procedures

Due to the high receptor affinity, aerosolization during a spill cleanup is the primary risk to the researcher.

Scenario: Powder Spill (>10 mg)

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, a lab coat, and a NIOSH N95 or P100 respirator . Dust inhalation is the highest risk vector.

  • Containment: Cover the spill gently with a paper towel dampened with DMSO or Acetone. Do not use dry paper towels, as this generates static and disperses dust.

  • Removal: Wipe up the material using the damp towels.

  • Disposal: Place all towels and gloves used into a Ziploc bag, seal it, and place it in the Solid Hazardous Waste container.

  • Surface Decontamination: Wash the surface with a 10% surfactant solution (e.g., SDS) followed by ethanol to remove hydrophobic residues.

Scientific Rationale (Why this matters)

The Picomolar Problem: Most lab safety protocols are designed for millimolar (mM) or micromolar (


M) reagents. PSB-1901 operates in the picomolar (pM)  range (

values: 0.0835 nM for human A2BAR) [1, 3].[4]
  • Consequence: A residue invisible to the naked eye can contaminate subsequent experiments or induce physiological changes if absorbed through the skin.

  • Self-Validating System: By treating all waste as "Halogenated/Toxic" regardless of apparent concentration, you eliminate the risk of "false negatives" where a researcher assumes a solution is dilute enough to be safe.

Chemical Stability: The sulfonamide bond in PSB-1901 is resistant to standard enzymatic degradation in water treatment plants. Therefore, drain disposal releases a persistent bioactive agent into the environment [4]. Incineration is the only validated method for destruction.

References

  • Jiang, J., et al. (2019). "A2B Adenosine Receptor Antagonists with Picomolar Potency." Journal of Medicinal Chemistry. [Link][1]

  • American Chemical Society (ACS). Laboratory Waste Management: A Guide. [Link]

Sources

Handling

Operational Safety Guide: Handling PSB-1901 (A2BAR Antagonist)

Topic: Personal Protective Equipment (PPE) & Safe Handling Protocols for PSB-1901 Content Type: Technical Safety Guide Audience: Researchers, Laboratory Managers, and Drug Discovery Scientists Executive Summary & Hazard...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Safe Handling Protocols for PSB-1901 Content Type: Technical Safety Guide Audience: Researchers, Laboratory Managers, and Drug Discovery Scientists

Executive Summary & Hazard Identification

PSB-1901 is a highly potent, selective antagonist of the A2B Adenosine Receptor (A2BAR) with binding affinity in the picomolar range (


 nM).[1] Unlike general laboratory reagents, the extreme potency of PSB-1901 means that invisible quantities (micrograms) can induce significant physiological blockade of adenosine signaling, which regulates inflammation, hypoxia response, and vascular function.

Core Safety Directive: Treat PSB-1901 as a High-Potency Active Pharmaceutical Ingredient (HPAPI) . The primary risk vector is inhalation of dry powder during weighing and solubilization.

Hazard ClassClassificationCritical Risk
Pharmacological High Potency (

nM)
Unintended receptor blockade at trace exposure.
Physical Fine Crystalline SolidAerosolization during static weighing.
Toxicological Not Fully CharacterizedTreat as Toxic by Inhalation/Ingestion .
Personal Protective Equipment (PPE) Matrix

Effective protection relies on a "Barrier Redundancy" system. Do not rely on a single layer of defense.

Scenario A: Handling Dry Powder (Weighing & Stock Prep)

This is the highest-risk activity. Perform ONLY inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II).

ZoneEquipmentTechnical Specification & Rationale
Respiratory N95/P100 or PAPR If hood sash is raised >10 inches, wear an N95 (minimum). Ideally, rely on the hood's laminar flow.
Ocular Chemical Splash Goggles Standard safety glasses are insufficient for powders that can drift around side shields.
Dermal (Hand) Double Nitrile Gloves Inner: 4 mil nitrile (bright color). Outer: 5-8 mil Extended Cuff nitrile. Rationale: Allows immediate detection of tears; extended cuff covers wrist gap.
Body Tyvek® Lab Coat Disposable, non-woven material prevents powder retention on fabric lab coats.
Scenario B: Handling Liquid Solutions (Dilutions & In Vitro)

Risk is reduced once solvated, but skin absorption remains a threat, especially with DMSO vehicles.

ZoneEquipmentTechnical Specification & Rationale
Respiratory Surgical Mask Standard lab ventilation is usually sufficient, provided no aerosolization (e.g., sonication) occurs.
Ocular Safety Glasses Side shields required.
Dermal Single Nitrile Glove 5 mil thickness. Change immediately if splashed.
Body Standard Lab Coat Cotton/Poly blend is acceptable.
Operational Protocol: Solubilization & Aliquoting

Objective: Convert the high-risk solid form into a stable, lower-risk liquid stock in a single session to minimize future exposure.

Step 1: Preparation of the Workspace
  • Static Control: Place an ionizing fan or anti-static gun near the balance. PSB-1901 powder is prone to static charge, which causes "jumping" and aerosolization.

  • Lining: Cover the fume hood surface with plastic-backed absorbent pads (absorbent side up) to capture any micro-spills.

  • Solvent: Pre-measure DMSO (Dimethyl Sulfoxide) . Note: DMSO enhances skin permeability; if PSB-1901 is dissolved in DMSO, it will penetrate gloves and skin faster than in water.

Step 2: Weighing & Dissolution
  • Tare the receiving vial (amber glass recommended) before opening the PSB-1901 container.

  • Using a disposable anti-static spatula, transfer the required mass.

  • Immediate Solvation: Do not leave the powder dry in the vial. Immediately add the pre-measured DMSO to the vial to trap the dust.

  • Vortexing: Cap tightly and vortex inside the hood until fully dissolved.

Step 3: Aliquoting (The "Single-Thaw" Rule)

Repeated freeze-thaw cycles degrade PSB-1901 and increase handling risks.

  • Prepare small aliquots (e.g., 10 µL - 50 µL) in screw-cap cryovials.

  • Label clearly: "PSB-1901 [Conc] in DMSO - TOXIC".

  • Store at -80°C (stable for 6 months) or -20°C (stable for 1 month).

Emergency Response & Disposal
Exposure Response
  • Inhalation: Move to fresh air immediately. Alert the safety officer.

  • Skin Contact (Solid): Brush off gently (do not rub). Wash with soap and water for 15 minutes.

  • Skin Contact (DMSO Solution): Do not use ethanol (increases absorption). Wash with copious water immediately.

Decontamination

PSB-1901 is an organic heterocycle.

  • Surface Decon: Wipe hood surfaces with 10% bleach (sodium hypochlorite) followed by 70% ethanol. The oxidation helps degrade the aromatic structure.

  • Solid Waste: All spatulas, weigh boats, and contaminated gloves must go into Hazardous Chemical Waste (Incineration stream). Do not use regular trash.

Workflow Visualization

The following diagram illustrates the "Chain of Containment" required to maintain safety integrity.

PSB1901_Safety_Workflow cluster_0 High Risk Zone (Fume Hood Only) cluster_1 Stabilization & Storage cluster_2 Experimental Use Start Dry Powder Vial (Static Hazard) Weigh Weighing (Anti-Static Spatula) Start->Weigh PPE: Double Gloves N95/PAPR Solvate Add DMSO (Dust Suppression) Weigh->Solvate Immediate Solvation Vortex Vortex to Dissolve Solvate->Vortex Cap Tightly Aliquot Aliquot into Cryovials (Single Use) Vortex->Aliquot Freeze Store -80°C Aliquot->Freeze Thaw Thaw for Assay Freeze->Thaw Do Not Refreeze

Caption: Critical containment workflow for PSB-1901, emphasizing immediate solvation to eliminate dust hazards.

References
  • Jiang, J., et al. (2019). A2B Adenosine Receptor Antagonists with Picomolar Potency.[2] Journal of Medicinal Chemistry.[2] (Primary source for potency data).

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[3][4] Retrieved from [Link][3]

  • American Chemical Society. Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

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